N,N'-Diphenylguanidine monohydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[amino(anilino)methylidene]-phenylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDHGYYAGIASNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=[NH+]C2=CC=CC=C2)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
102-06-7 (Parent) | |
| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
52392-53-7, 24245-27-0 | |
| Record name | Guanidine, N,N′-diphenyl-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52392-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylguanidinium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24245-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024245270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanidine, N,N'-diphenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-diphenylguanidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N,N'-Diphenylguanidine Monohydrochloride
This technical guide provides a comprehensive overview of the primary synthesis pathways for N,N'-Diphenylguanidine (DPG) and its subsequent conversion to N,N'-Diphenylguanidine monohydrochloride. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. This document details the historical and modern synthetic routes, presents quantitative data in a comparative format, and provides detailed experimental protocols.
Introduction
N,N'-Diphenylguanidine (DPG), also known as 1,3-Diphenylguanidine, is an organic compound with the formula C13H13N3[1][2]. It is a white to cream-colored crystalline solid[1][2]. DPG is widely used as a medium-speed accelerator in the vulcanization of natural and synthetic rubber, finding application in the manufacturing of tires, rubber sheets, and other industrial rubber products[1][2][3]. It also serves as a complexing agent for the detection of metals and organic bases and is a primary standard for acids[1][2][4]. The monohydrochloride salt is formed by the reaction of DPG with hydrochloric acid[5].
The industrial synthesis of DPG has evolved from early methods involving toxic reagents to more efficient and environmentally conscious processes. The most common and historically significant approach involves the desulfurization of N,N'-diphenylthiourea (thiocarbanilide)[6][7].
Core Synthesis Pathways
The dominant synthesis strategy for N,N'-Diphenylguanidine is a two-step process:
-
Synthesis of the intermediate, N,N'-diphenylthiourea (thiocarbanilide).
-
Oxidative desulfurization and amination of thiocarbanilide to form DPG.
-
Conversion of DPG to its monohydrochloride salt.
The precursor, thiocarbanilide, is typically synthesized by the reaction of aniline with carbon disulfide[5][7].
A common method involves mixing aniline, carbon disulfide, and a small amount of sulfur, which acts as a catalyst[5][6]. The mixture is heated to initiate the reaction, which produces thiocarbanilide and hydrogen sulfide (H₂S) gas[5].
Figure 1: Synthesis of N,N'-Diphenylthiourea from Aniline.
The conversion of thiocarbanilide to DPG involves desulfurization in the presence of an aminating agent, typically ammonia. Several methods have been developed, differing primarily in the choice of desulfurizing agent or catalyst.
Common Desulfurization Methods:
-
Lead(II) Oxide (Litharge) Method: A historical method where thiocarbanilide is desulfurized using lead(II) oxide in an alcoholic solution of an ammonium salt[6]. This method is now largely obsolete due to lead's toxicity and environmental concerns[3].
-
Iron(III) Oxide Method: This process uses Fe₂O₃ as a desulfurizing agent in the presence of liquefied ammonia[5].
-
Copper(II) Acetate/Oxygen Method: A more modern approach that uses a catalytic amount of copper(II) acetate in the presence of oxygen and ammonia[8][9]. This method offers high yields and avoids the use of stoichiometric heavy metal oxides[9].
The reaction is believed to proceed through a carbodiphenylimide intermediate, which is unstable and reacts with ammonia to form DPG[6][7].
The final step involves the neutralization of the basic N,N'-Diphenylguanidine with hydrochloric acid to form the monohydrochloride salt[5]. This is a standard acid-base reaction.
Figure 2: Overall synthesis pathway to this compound.
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis methods described in the literature.
| Step | Method | Key Reagents | Temperature (°C) | Pressure | Yield | Reference |
| 1 | Thiocarbanilide Synthesis | Aniline, CS₂, Sulfur | 50 - 70 | 0.05 MPa | > 90% | CN1057832A[5] |
| 2 | DPG Synthesis (Iron Oxide) | Thiocarbanilide, Fe₂O₃, NH₃ | 40 - 70 | 0.25 MPa | 80% | CN1057832A[5] |
| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 50 | 1.5 bar | Not specified | US04898978[8] |
| 2 | DPG Synthesis (Copper Acetate) | Thiocarbanilide, Cu(OAc)₂, O₂ | 60 | 0.25 MPa | 96.1% | CN108586295A[9] |
Detailed Experimental Protocols
This protocol is based on patent CN1057832A.[5]
-
Reaction Setup: In a suitable reaction flask, add 80 mL of aniline, 28 mL of carbon disulfide, 108 mL of water, and 0.1-0.4 g of sulfur.
-
Reaction: Heat the mixture to 50-70 °C to initiate the reaction, which slowly emits H₂S gas.
-
Duration: Maintain the reaction for 5-6 hours.
-
Work-up: After the reaction is complete, filter the solution. Wash the resulting solid with water and dry it to obtain thiocarbanilide.
-
Yield: This process yields approximately 91 g of product (over 90% yield) with a melting point of 154-156 °C[5].
This protocol is based on patent CN1057832A.[5]
-
Reaction Setup: In a pressure reactor, add diphenylthiourea and a catalyst of Fe₂O₃ supported on γ-Al₂O₃ in ethanol.
-
Amination: Introduce liquefied ammonia into the reactor until the pressure reaches 0.25 MPa.
-
Reaction: Heat the mixture to 40-70 °C and maintain the reaction for 6-10 hours.
-
Work-up: After the reaction, filter the mixture. The filtrate contains DPG.
-
Yield: The reported yield for the final DPG product after subsequent steps is 80%[5].
This protocol is based on patent CN108586295A.[9]
-
Preparation of Reactant Slurry: Mix 400 g of diphenylthiourea, 0.5 g of catalyst copper(II) acetate, and 372 mL of 24 wt.% aqueous ammonia. Add this slurry to 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.
-
Microreactor Setup: Feed the reactant mixture and oxygen into a microchannel reactor at flow rates of 2.9 mL/min and 14.3 mL/min, respectively.
-
Reaction Conditions: Maintain the reaction temperature at 60 °C and the pressure at 0.25 MPa. The residence time in the reactor is 3 minutes.
-
Work-up: The product solution is subjected to reduced pressure distillation to recover the organic solvents. The resulting solid material is washed with an alkali solution, then with water, and finally dried to obtain DPG.
-
Yield: The reported yield of DPG is 96.1%[9].
This protocol is a general procedure based on the chemistry described in patent CN1057832A.[5]
-
Dissolution: Dissolve the crude N,N'-Diphenylguanidine obtained from one of the above protocols in a suitable solvent (e.g., ethanol).
-
Acidification: Slowly add hydrochloric acid to the solution while stirring. The DPG will react to form its hydrochloride salt, which is typically less soluble in organic solvents.
-
Crystallization and Filtration: The this compound will precipitate out of the solution. Cool the mixture to maximize crystallization.
-
Purification: Filter the crystals and wash them with a small amount of cold solvent to remove impurities.
-
Drying: Dry the purified crystals under vacuum.
Figure 3: Experimental workflow for the synthesis of DPG Monohydrochloride.
Conclusion
The synthesis of this compound is a well-established process, primarily relying on the desulfurization of thiocarbanilide. While historical methods using stoichiometric lead oxide were effective, they have been superseded by more sustainable catalytic processes. Modern methods, such as the use of copper(II) acetate with oxygen in continuous flow microreactors, offer high yields (up to 96.1%), improved safety, and reduced environmental impact[9]. The final conversion to the hydrochloride salt is a straightforward acid-base neutralization. The choice of a specific synthetic route in a research or industrial setting will depend on factors such as cost, scale, available equipment, and environmental regulations.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 5. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]
- 6. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 7. Buy n,n-Diphenylguanidine (EVT-8925495) | 20277-92-3 [evitachem.com]
- 8. prepchem.com [prepchem.com]
- 9. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
N,N'-Diphenylguanidine monohydrochloride chemical properties and structure
An In-depth Technical Guide to N,N'-Diphenylguanidine Monohydrochloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile chemical compounds with significant industrial and research applications. Primarily known as a vulcanization accelerator in the rubber industry, DPG also serves as a primary standard for acids, a complexing agent for metal detection, and a structural scaffold in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Detailed experimental protocols and a generalized workflow for its synthesis and characterization are presented to support researchers in its application and further development.
Chemical Structure and Identification
This compound is the salt formed from the strong organic base N,N'-Diphenylguanidine and hydrochloric acid.[3] The core structure features a central carbon atom double-bonded to one nitrogen and single-bonded to two other nitrogen atoms, a characteristic guanidinium group.[4] This protonated core allows for significant charge delocalization across the C-N bonds.[4] The central guanidinium moiety is substituted with two phenyl groups on the nitrogen atoms.
-
IUPAC Name : [amino(anilino)methylidene]-phenylazanium;chloride[5]
-
CAS Number : 24245-27-0[5]
-
Synonyms : Diphenylguanidinium chloride, 1,3-Diphenylguanidine hydrochloride, Guanidine, N,N'-diphenyl-, hydrochloride (1:1)[6]
-
InChI : InChI=1S/C13H13N3.ClH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H[5]
-
SMILES : C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Cl
The structure and identity of the compound and its derivatives are typically confirmed using modern analytical techniques, including ¹H and ¹³C NMR spectroscopy, IR spectroscopy, mass spectrometry, and X-ray structural analysis.[4][6]
Physicochemical Properties
The physicochemical properties of this compound and its parent base are summarized below. These properties are crucial for its handling, application, and development in various chemical processes.
| Property | Value (this compound) | Value (N,N'-Diphenylguanidine Base) | Source(s) |
| Molecular Formula | C₁₃H₁₄ClN₃ | C₁₃H₁₃N₃ | [5][7] |
| Molecular Weight | 247.72 g/mol | 211.26 g/mol | [5][7] |
| Physical Appearance | White solid, often in granule form | White to cream-colored crystalline powder | [1][4] |
| Melting Point | 141-142 °C | 146-151 °C | [1][6] |
| Boiling Point | Decomposes | Decomposes above 170 °C | [1] |
| Solubility | Water: 16.71 g/L at 20°C. Soluble in alcohol. | Sparingly soluble in water. Soluble in ethanol, chloroform, toluene, and dilute mineral acids. | [1][6][8] |
| pKa | Not specified | 10.12 | [1] |
| LogP | -1.77 at 20°C | 2.42 at 21.1°C | [1][6] |
| Stability | Stable under normal conditions. | Stable, but moisture sensitive. Incompatible with strong oxidizing agents. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of N,N'-Diphenylguanidine and its salts are critical for reproducible research.
Synthesis Protocols
Two primary methods for the synthesis of the parent compound, N,N'-Diphenylguanidine, are described below. The resulting base can be subsequently treated with hydrochloric acid to form the monohydrochloride salt.
Protocol 1: Desulfurization of Thiocarbanilide
This is a classical and scalable method for producing diphenylguanidine.[9]
-
Preparation of Thiocarbanilide : Mix 65 parts by weight of carbon disulfide with 1 part sulfur. To this mixture, add 120 parts of aniline. Heat the mixture to 35-40°C and maintain this temperature for several hours. Allow the mixture to cool. The resulting semi-solid mass is spread out to evaporate excess carbon disulfide and dry the thiocarbanilide intermediate.[9]
-
Desulfurization : Prepare a solvent by heating alcohol (specific gravity 0.850-0.900) in a suitable reaction vessel. Dissolve 50 lbs of ammonium nitrate and the prepared thiocarbanilide in the alcohol.[9]
-
Reaction : To the alcoholic solution, add a metallic oxide such as litharge (lead oxide). Gradually raise the temperature to approximately 75°C while stirring continuously. This step facilitates the desulfurization of thiocarbanilide to form the diphenylguanidine salt (in this case, nitrate).[9]
-
Isolation of the Base : After the reaction is complete, the diphenylguanidine nitrate is dissolved. A 25% solution of caustic soda (NaOH) is then added while stirring vigorously to precipitate the free diphenylguanidine base.[9]
-
Purification : The precipitate is filtered, washed thoroughly with water, and dried.[9] Further purification can be achieved by recrystallization from hot toluol, where diphenylguanidine has significantly higher solubility than in cold toluol.[9]
Protocol 2: Continuous Oxidation of Diphenyl Thiourea
This modern approach allows for continuous production using a microchannel reactor.[5]
-
Preparation of Reaction Mixture : Prepare a slurry by mixing 400 g of diphenyl thiourea, 0.5 g of copper acetate (catalyst), and 372 mL of 24 wt.% aqueous ammonia. This slurry is then mixed with 3500 mL of a mixed solvent of acetone and ethyl acetate (3:1 volume ratio) under stirring.[5]
-
Oxidation Reaction : The reaction mixture and oxygen gas are fed into a microchannel reactor. The flow rates are maintained at 2.9 mL/min for the mixture and 14.3 mL/min for oxygen. The reaction is conducted at 60°C with a residence time of 3 minutes and a pressure of 0.25 MPa.[5]
-
Product Isolation : The product solution from the reactor is subjected to reduced pressure distillation to recover the organic solvents.[5]
-
Purification : The resulting solid material is purified by alkali washing, followed by washing with water, and then drying to yield the final N,N'-Diphenylguanidine product with a reported yield of 96.1%.[5]
Characterization Methods
The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.
-
Infrared (IR) Spectroscopy : For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra. Key features to observe include the stretching and bending vibrations of the N-H bonds in the guanidinium ion and shifts in the C-N stretching frequencies due to charge delocalization within the CN₃ core. Aromatic C-H and C=C stretching and bending vibrations from the phenyl rings will also be present.[4] The NIST WebBook provides a reference IR spectrum for the parent base.[7] The formation of the guanidine nucleus is indicated by a C=N stretching band in the region of 1510-1527 cm⁻¹.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum will show characteristic signals for the protons of the two phenyl rings, typically in the aromatic region (δ 6.7-7.8 ppm). A signal corresponding to the -NH- proton can also be observed.[6]
-
¹³C NMR : The spectrum is characterized by signals from the carbon nuclei of the benzene rings and a key signal for the central carbon atom of the guanidinium group (C=N), which typically appears around δ 155-165 ppm.[6][10]
-
-
Mass Spectrometry (MS) : Mass spectral analysis is used to confirm the molecular weight of the compound.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be used for highly sensitive quantitative analysis.[11]
Synthesis and Characterization Workflow
The following diagram illustrates a generalized experimental workflow for the preparation and analysis of this compound, representing the logical relationship between the synthesis, purification, and characterization stages.
References
- 1. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]
- 2. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 5. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Guanidine, N,N'-diphenyl- [webbook.nist.gov]
- 8. 1,3-Diphenylguanidine analytical standard for titrimetry 102-06-7 [sigmaaldrich.com]
- 9. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N,N'-Diphenylguanidine monohydrochloride, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.
Spectroscopic Data
The spectroscopic data presented below has been compiled from various sources. It is important to note that while the IR data is for the hydrochloride salt, the NMR and Mass Spectrometry data are for the free base, N,N'-Diphenylguanidine. The expected shifts and characteristics for the protonated form are also discussed.
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the ¹H and ¹³C NMR data for N,N'-Diphenylguanidine (free base).
Table 1: ¹H NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.40 | Multiplet | 10H | Aromatic protons (Ar-H) |
| ~5.5 - 6.5 | Broad Singlet | 3H | Amine protons (N-H) |
Note: In the monohydrochloride salt, the protonation of the guanidine nitrogen leads to a downfield shift of the N-H protons. A reported value for a similar guanidinium salt shows the N-H proton signal at approximately 8.92 ppm as a singlet[1]. The aromatic proton signals are expected to be in a similar range of δ 7.35–7.45 ppm[1].
Table 2: ¹³C NMR Spectroscopic Data of N,N'-Diphenylguanidine (Free Base)
| Chemical Shift (δ) ppm | Assignment |
| ~154 | Guanidinyl carbon (C=N) |
| ~142 | Aromatic C-N |
| ~129 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~121 | Aromatic C-H |
Note: For the monohydrochloride, the central guanidinium carbon (C=N) is expected to have a distinct chemical shift due to the delocalization of the positive charge. The aromatic carbon signals are reported to appear in the region of approximately 125.40–147.40 ppm for the free base[1].
The IR spectrum of this compound is characterized by the vibrational modes of the phenyl rings and the guanidinium group.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (guanidinium) |
| 3100 - 3000 | Medium | Aromatic C-H Stretching |
| 1680 - 1620 | Strong | C=N Stretching (guanidinium) |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretching |
| 1350 - 1250 | Medium | C-N Stretching |
Note: The protonation of the guanidine group leads to characteristic changes in the vibrational spectra, particularly the stretching and bending vibrations of the N-H bonds in the resulting guanidinium ion[1].
The mass spectrum of the free base, N,N'-Diphenylguanidine, is provided below. For the monohydrochloride, the spectrum would show the molecular ion of the free base upon loss of HCl.
Table 4: Mass Spectrometry Data for N,N'-Diphenylguanidine (Free Base)
| m/z | Relative Intensity (%) | Assignment |
| 211 | 100 | [M]⁺ (Molecular Ion) |
| 119 | ~50 | [C₆H₅N=C=NH]⁺ |
| 93 | ~30 | [C₆H₅NH₂]⁺ |
| 77 | ~40 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, especially for observing exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.
-
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 10-100 µg/mL.
-
-
Instrumentation:
-
A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the free base, [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight of the free base (211.26 g/mol ).
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide on the Solubility and Stability of N,N'-Diphenylguanidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific literature on the solubility and stability of N,N'-Diphenylguanidine Monohydrochloride (DPG·HCl). This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering insights into the physicochemical properties of this compound.
Introduction
N,N'-Diphenylguanidine (DPG) is a compound with a history of use as a primary standard for acids and as an accelerator in the vulcanization of rubber.[1] Its monohydrochloride salt, this compound, is of interest in pharmaceutical research due to the versatile chemical nature of the guanidinium group.[2] Understanding the solubility and stability of this compound is paramount for its potential development as a pharmaceutical agent, as these properties fundamentally influence its formulation, bioavailability, and shelf-life. This guide summarizes the known quantitative data, outlines detailed experimental protocols for its characterization, and provides visualizations of key experimental workflows.
Physicochemical Properties
This compound is a white to cream-colored solid.[2] Key physicochemical properties are summarized in the table below. It is important to note that much of the available literature focuses on the free base, 1,3-Diphenylguanidine.
| Property | N,N'-Diphenylguanidine (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄ClN₃ | [3][4] |
| Molecular Weight | 211.26 g/mol | 247.72 g/mol | [3][4] |
| CAS Number | 102-06-7 | 24245-27-0 | [3][4] |
| Melting Point | 146-148 °C | Decomposes around 170 °C | [2][5] |
| pKa | 10.12 | Not explicitly found | [5] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The hydrochloride salt of N,N'-Diphenylguanidine is expected to exhibit greater aqueous solubility than its free base due to the protonated guanidinium group.
Aqueous Solubility
Organic Solvent Solubility
This compound is generally described as soluble in ethanol.[2] The free base, 1,3-Diphenylguanidine, is reported to be soluble in ethanol, chloroform, hot benzene, and hot toluene.[5][7] It is also soluble in carbon tetrachloride and very soluble in ethyl ether.[3]
Table of Solubilities for 1,3-Diphenylguanidine (Free Base)
| Solvent | Solubility Description | Reference(s) |
| Ethanol | Soluble | [3][5] |
| Chloroform | Soluble | [5] |
| Ethyl Ether | Very Soluble | [3] |
| Carbon Tetrachloride | Soluble | [3] |
| Toluene | Soluble (hot) | [5] |
| Benzene | Soluble (hot) | [5] |
| Water | Slightly Soluble (1000 mg/L at 25°C; 325 mg/L at 20°C) | [3][5][6] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., purified water, phosphate buffer of various pH values)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification.
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved particles. Alternatively, the sample can be centrifuged, and the supernatant collected.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Repeat the measurement at different time points until the concentration remains constant, confirming that equilibrium has been reached.
Stability Profile
Stability studies are crucial to ensure that a drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and pathways.
Thermal Stability
A study on the thermal decomposition of the free base, N,N'-Diphenylguanidine (DPG), using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) coupled with Fourier-transform infrared spectroscopy (FTIR) revealed that its decomposition begins above 160 °C.[8] The primary decomposition product identified was aniline.[8] The temperature at which 5% of the material has degraded (T₅%) was determined to be 198 °C.[8] Given that the monohydrochloride salt decomposes around 170 °C, a similar degradation pathway involving the release of aniline is plausible.[2]
Hydrolytic, Oxidative, and Photolytic Stability
Specific forced degradation studies on this compound are not extensively reported in the literature. However, based on the chemistry of guanidinium compounds, potential degradation pathways can be inferred. Guanidines can be susceptible to hydrolysis, particularly at extreme pH values. The presence of phenyl rings suggests potential for oxidative degradation and sensitivity to photolytic conditions.
Studies on the oxidative degradation of other guanidinium compounds, such as nitroguanidine, have been performed using UV light in combination with hydrogen peroxide (H₂O₂), persulfate, or peroxymonosulfate.[9][10] These studies indicate that guanidinium compounds can be degraded by advanced oxidation processes.
Experimental Protocol: Forced Degradation Studies
The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stress testing.
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to the stress conditions outlined below.
-
At specified time points, withdraw samples and neutralize them if necessary.
-
Analyze the samples using a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.
Stress Conditions:
-
Acid Hydrolysis:
-
Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60-80 °C).
-
Monitor for degradation over several hours.
-
-
Base Hydrolysis:
-
Treat a solution of the compound with 0.1 N NaOH at an elevated temperature (e.g., 60-80 °C).
-
Monitor for degradation over several hours.
-
-
Oxidative Degradation:
-
Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Protect from light and monitor for degradation.
-
-
Thermal Degradation (in solution):
-
Heat a solution of the compound at a high temperature (e.g., 80 °C).
-
Monitor for degradation.
-
-
Thermal Degradation (solid state):
-
Expose the solid compound to high temperatures (e.g., 105 °C) in a stability chamber.
-
Analyze the solid at various time points.
-
-
Photostability:
-
Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be protected from light.
-
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While there is a foundation of knowledge, particularly regarding the physicochemical properties and thermal behavior of the free base, significant data gaps exist for the monohydrochloride salt. Specifically, quantitative pH-solubility profiles and comprehensive forced degradation studies under various stress conditions are areas that require further investigation. The experimental protocols provided herein offer a framework for researchers to conduct these necessary studies, which will be essential for any future pharmaceutical development of this compound. The continued exploration of these properties will undoubtedly contribute to a more complete understanding of this compound and its potential applications.
References
- 1. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride [mdpi.com]
- 2. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 3. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. 1,3-Diphenylguanidine | 102-06-7 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidative degradation of nitroguanidine (NQ) by UV-C and oxidants: Hydrogen peroxide, persulfate and peroxymonosulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of N,N'-Diphenylguanidine Monohydrochloride (CAS No. 24245-27-0) and 2-(2-Amino-5-bromobenzoyl)pyridine
An important note on chemical identity: Initial searches for CAS number 24245-27-0 revealed an ambiguity, with some sources associating it with 2-(2-amino-5-bromobenzoyl)pyridine. However, comprehensive verification confirms that CAS number 24245-27-0 is correctly assigned to N,N'-Diphenylguanidine monohydrochloride . The compound 2-(2-amino-5-bromobenzoyl)pyridine is correctly identified by CAS number 1563-56-0 . This guide will primarily focus on this compound, but for the benefit of researchers who may encounter this ambiguity, relevant physicochemical data for 2-(2-amino-5-bromobenzoyl)pyridine is also included.
This technical guide is designed for researchers, scientists, and drug development professionals, providing a detailed overview of the physicochemical properties of this compound and, for clarity, 2-(2-amino-5-bromobenzoyl)pyridine. The information is presented in a structured format to facilitate easy access and comparison of data.
Physicochemical Properties
The following tables summarize the key physicochemical properties for both this compound and its parent compound, N,N'-Diphenylguanidine, as well as for 2-(2-amino-5-bromobenzoyl)pyridine.
Table 1: Physicochemical Properties of N,N'-Diphenylguanidine and its Monohydrochloride Salt
| Property | N,N'-Diphenylguanidine | This compound (CAS: 24245-27-0) |
| Molecular Formula | C₁₃H₁₃N₃ | C₁₃H₁₄ClN₃ |
| Molecular Weight | 211.26 g/mol | 247.72 g/mol [1] |
| Melting Point | 146-148 °C[2] | 144–148 °C |
| Boiling Point | 170 °C[2] | Not available |
| Solubility | Soluble in alcohol, chloroform, hot benzene, hot toluene, and dilute mineral acids; slightly soluble in water.[2] | Soluble in water and alcohol; insoluble in aqueous alkali; slightly soluble in organic solvents like ether.[3] |
| pKa | 10.12[4] | Not available |
| LogP | 2.42 at 21.1 °C[2] | Not available |
| Appearance | White to cream-colored chalky powder.[5] | White solid, often in granule form. |
Table 2: Physicochemical Properties of 2-(2-Amino-5-bromobenzoyl)pyridine (CAS: 1563-56-0)
| Property | Value |
| Molecular Formula | C₁₂H₉BrN₂O[6][7] |
| Molecular Weight | 277.12 g/mol [6][7] |
| Melting Point | 98-100 °C[6][8] |
| Boiling Point | 451 °C[6][8] |
| Solubility | Slightly soluble in DMSO and sparingly soluble in Methanol.[6][8] |
| pKa (Predicted) | 2.66 ± 0.10[6] |
| LogP | 2.20[9] |
| Appearance | Yellow solid.[6][8] |
| Density | 1.546 g/cm³[6][8] |
| Flash Point | 227 °C[6][8] |
| Vapor Pressure | 2.48E-08 mmHg at 25°C[6][8] |
| Refractive Index | 1.658[6][8] |
Biological Significance and Context
N,N'-Diphenylguanidine (DPG) , the parent compound of CAS 24245-27-0, is primarily utilized as a vulcanization accelerator in the rubber industry.[10] Its mechanism of action involves facilitating the cross-linking of polymer chains, which enhances the durability and elasticity of rubber products.[10] From a toxicological perspective, DPG is considered a dermatological sensitizer and allergen.[11]
2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is a known metabolite of the benzodiazepine drug, bromazepam.[12] It is formed through the cleavage of the benzodiazepine ring.[13] Furthermore, ABBP serves as a key intermediate in the synthesis of Remimazolam, a short-acting GABAa receptor agonist used for intravenous anesthesia.
The metabolic conversion of Bromazepam to ABBP is a relevant pathway for drug development professionals.
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are generalized and may require optimization based on the specific compound and laboratory equipment.
Determination of Melting Point
A precise melting point is a crucial indicator of purity for a solid compound.
Protocol:
-
Sample Preparation: A small amount of the solid compound is finely ground to ensure uniform heat distribution.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, which is sealed at one end. The sample height should be approximately 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the anticipated melting point. The temperatures at which melting begins (the first appearance of liquid) and is complete (the disappearance of the last solid particle) are recorded. This range represents the melting point of the substance.
Determination of Solubility (Equilibrium Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[14]
Protocol:
-
Preparation: An excess amount of the solid compound is added to a predetermined volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed container.[8]
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for an extended period (typically 24 to 48 hours) to ensure that equilibrium is reached.[8][14]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by filtration of the supernatant to remove any remaining solid particles.[8]
-
Analysis: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8]
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the given temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a widely used and reliable method for determining the acid dissociation constant (pKa) of a compound.[15][16][17]
Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent. For compounds with low aqueous solubility, a co-solvent system may be necessary.[15]
-
Titration: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid or base is added in small, known increments.[15][18]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.[15]
-
Data Analysis: A titration curve is generated by plotting the measured pH values against the volume of titrant added.
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is equal to the pH at the point where half of the compound has been neutralized (the half-equivalence point).[15]
Determination of LogP (Shake-Flask Method)
The shake-flask method is a classic and reliable technique for the experimental determination of the octanol-water partition coefficient (LogP).[1][4]
Protocol:
-
Preparation of Phases: n-octanol and water (or a suitable buffer, typically at pH 7.4 for LogD measurements) are mutually saturated by shaking them together and allowing the phases to separate.[1]
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a period sufficient to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The two phases are separated, typically by centrifugation to ensure a clean separation.[4]
-
Quantification: The concentration of the compound in each phase is determined using a suitable and validated analytical method.[4]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[1]
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem [lookchem.com]
- 7. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. guidechem.com [guidechem.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
N,N'-Diphenylguanidine Monohydrochloride in Catalysis: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenylguanidine monohydrochloride, the protonated salt of a widely used organic base, is emerging as a potent organocatalyst. Its efficacy stems from the unique properties of the guanidinium cation, which functions as a highly effective hydrogen-bond donor. This bifunctional nature allows it to activate electrophiles and stabilize charged intermediates, facilitating a range of organic transformations crucial for the synthesis of complex molecules and pharmacologically relevant heterocycles. This guide provides an in-depth analysis of its core catalytic mechanism, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Catalytic Principle: The Guanidinium Cation as a Bifunctional Activator
The catalytic activity of this compound (DPG·HCl) is rooted in the structure of the N,N'-diphenylguanidinium cation. Unlike its neutral guanidine base counterpart, which primarily acts as a Brønsted base, the protonated guanidinium ion is an excellent hydrogen-bond donor. The positive charge is delocalized across the central carbon and three nitrogen atoms, creating a planar, rigid scaffold with multiple N-H protons poised for interaction.
This arrangement allows the catalyst to function in two primary ways:
-
Electrophile Activation: The guanidinium N-H groups can form strong hydrogen bonds with electron-rich atoms (e.g., carbonyl oxygens) on a substrate. This interaction withdraws electron density, rendering the substrate more electrophilic and susceptible to nucleophilic attack.
-
Transition State Stabilization: In many reactions, charged or highly polarized transition states are formed. The guanidinium cation can stabilize these transient species through a network of hydrogen bonds, thereby lowering the activation energy of the reaction and accelerating the rate.
This dual role, often referred to as bifunctional catalysis, allows for significant rate enhancements using only catalytic amounts of the guanidinium salt.
Application in Heterocycle Synthesis: The Biginelli Reaction
A prime example of N,N'-diphenylguanidinium catalysis is in the Biginelli reaction, a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds of significant interest in drug development due to their wide range of biological activities, including roles as calcium channel blockers and antihypertensive agents.[1]
The classical Biginelli reaction requires harsh acidic conditions and often results in low yields.[1] Guanidinium salts offer a milder and more efficient catalytic alternative.
Proposed Mechanism of Action
The catalytic cycle begins with the condensation of an aldehyde and urea to form an N-acyliminium ion. This step is often the rate-limiting step in the reaction.[1][2] The N,N'-diphenylguanidinium cation plays a crucial role in accelerating this step and the subsequent cyclization.
Catalytic Cycle Steps:
-
Activation of Aldehyde: The diphenylguanidinium cation forms a hydrogen bond with the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
N-Acyliminium Ion Formation: Urea attacks the activated aldehyde, and subsequent dehydration, facilitated by the catalyst which can help stabilize the leaving water molecule, forms the key N-acyliminium intermediate.
-
Stabilization and Nucleophilic Attack: The guanidinium cation stabilizes the positively charged N-acyliminium ion through a network of hydrogen bonds. This stabilization facilitates the nucleophilic attack by the enol form of the β-ketoester (e.g., ethyl acetoacetate).
-
Cyclization and Catalyst Regeneration: The final step involves an intramolecular cyclization via nucleophilic attack of the terminal urea nitrogen onto the ester carbonyl group. A final dehydration step yields the DHPM product and regenerates the active guanidinium catalyst.
Diagram: Catalytic Cycle of the Biginelli Reaction
References
Quantum Chemical Insights into N,N'-Diphenylguanidine Monohydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: N,N'-Diphenylguanidine (DPG) and its salts, including the monohydrochloride, are compounds of significant interest due to their applications ranging from vulcanization accelerators in the rubber industry to privileged scaffolds in medicinal chemistry.[1] Understanding the molecular structure, reactivity, and electronic properties of these compounds is crucial for optimizing their existing applications and exploring new ones. Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide a powerful theoretical framework for elucidating these properties at the atomic level.[2] This technical guide provides an in-depth overview of the quantum chemical studies on N,N'-Diphenylguanidine monohydrochloride, detailing the computational methodologies, summarizing key quantitative data, and illustrating the logical workflows involved in such research.
Experimental and Computational Protocols
A comprehensive understanding of this compound requires a synergistic approach, combining experimental characterization with theoretical calculations.
Synthesis and Spectroscopic Characterization
The synthesis of N,N'-Diphenylguanidine and its derivatives often focuses on developing efficient and environmentally benign pathways to overcome the limitations of traditional methods.[2] Following synthesis, the compound is typically characterized using a suite of spectroscopic techniques.
-
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These complementary vibrational spectroscopy techniques are essential for identifying functional groups. For the monohydrochloride salt, protonation of the guanidine group leads to characteristic changes in the vibrational spectra, particularly in the stretching and bending vibrations of the N-H bonds and the C-N stretching frequencies within the delocalized CN3 core of the guanidinium cation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for establishing the molecular framework, mapping the connectivity of hydrogen and carbon atoms.
-
UV-Vis Spectroscopy: This technique provides information about the electronic transitions within the molecule. For a related compound, N,N՛-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, the maximum absorption peak was computationally found at 288.23 nm, attributed to an n → π* electronic transition.
-
Single-Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state, providing experimental data on bond lengths and angles that can be used to validate theoretical calculations.[2]
Computational Methodology
Quantum chemical calculations are pivotal for predicting the geometric and electronic properties of molecules.[2]
-
Density Functional Theory (DFT): DFT is a robust and widely used method for investigating the electronic structure of many-body systems.[2] Calculations are typically performed using a hybrid functional, such as B3LYP , with a basis set like 6-311++G(d,p) to optimize the molecular geometry and predict key structural and electronic parameters.[2]
-
Semi-empirical Methods: Methods like MNDO-PM3 and AM1 have been employed to study the tautomeric forms of N,N'-Diphenylguanidine, demonstrating that it preferentially exists in an asymmetric tautomeric form.[2][3]
-
Hirshfeld Surface Analysis: This analysis is generated from the molecule's electron distribution within a crystal to gain insights into non-covalent interactions, such as hydrogen bonds and H···H contacts, that stabilize the crystal packing.[2]
Data Presentation: Physicochemical and Quantum Chemical Parameters
Quantitative data from these studies are crucial for comparative analysis and for understanding structure-property relationships.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃ | PubChem CID 32260[4] |
| Molecular Weight | 247.72 g/mol | PubChem CID 32260[4] |
| CAS Number | 24245-27-0 | Benchchem[2] |
| IUPAC Name | [amino(anilino)methylidene]-phenylazanium;chloride | PubChem CID 32260[4] |
Table 2: Representative DFT-Calculated Quantum Chemical Parameters (Data below is for the closely related N,N՛-Diphenylguanidinium Hydrogen (+) – L-Tartrate Monohydrate, calculated at the B3LYP level, serving as a proxy for the guanidinium cation.)
| Parameter | Symbol | Formula | Value (eV) | Reference |
|---|---|---|---|---|
| Energy of HOMO | E(HOMO) | - | -5.89 | IJCTR, 2021 |
| Energy of LUMO | E(LUMO) | - | -0.85 | IJCTR, 2021 |
| HOMO-LUMO Energy Gap | ΔE | E(LUMO) - E(HOMO) | 5.04 | IJCTR, 2021 |
| Ionization Potential | IP | -E(HOMO) | 5.89 | IJCTR, 2021 |
| Electron Affinity | EA | -E(LUMO) | 0.85 | IJCTR, 2021 |
| Chemical Hardness | η | (IP - EA) / 2 | 2.52 | Calculated |
| Chemical Softness | S | 1 / (2η) | 0.198 | Calculated |
| Electronegativity | χ | (IP + EA) / 2 | 3.37 | Calculated |
Key Quantum Chemical Analyses
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining a molecule's electronic properties and reactivity.[5][6]
-
HOMO: Acts as the electron donor.[6]
-
LUMO: Acts as the electron acceptor.[6]
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap, such as the 5.04 eV calculated for a related DPG salt, suggests high kinetic stability.[5] This information is vital for applications in drug design and materials science.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which is crucial for predicting how the molecule will interact with other molecules, such as biological receptors or chemical reagents.
Vibrational Analysis
Theoretical frequency calculations are performed on the optimized geometry. The resulting vibrational modes can be directly compared with experimental FT-IR and Raman spectra. This comparison serves as a validation of the computational model and allows for a precise assignment of the observed spectral bands to specific molecular motions.
Visualizing Workflows and Relationships
Diagrams are essential for illustrating the complex workflows and logical connections inherent in quantum chemical research.
Caption: Integrated workflow for the study of this compound.
Caption: Detailed workflow for performing quantum chemical calculations.
Conclusion
Quantum chemical studies provide indispensable insights into the fundamental properties of this compound. By combining theoretical calculations from DFT with experimental validation from techniques like X-ray diffraction and vibrational spectroscopy, researchers can build a robust model of the molecule's structure, stability, and reactivity. The data derived from HOMO-LUMO, MEP, and other analyses are critical for rational drug design, understanding reaction mechanisms, and engineering new materials with tailored functionalities. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research and development endeavors involving this versatile guanidinium salt.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Investigations of Electronic, Structural, and In Silico Anticancer Potential of Persuasive Phytoestrogenic Isoflavene-Based Mannich Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Health and safety information for handling N,N'-Diphenylguanidine monohydrochloride
An In-depth Technical Guide to the Health and Safety of N,N'-Diphenylguanidine Monohydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the health and safety information for this compound. It is intended for professionals in research and development who may handle this compound. The guide consolidates toxicological data, safe handling procedures, and emergency response protocols. For a more complete safety profile, data for the parent compound, 1,3-Diphenylguanidine (DPG), is also included and is clearly distinguished.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.
According to aggregated notifications to the ECHA C&L Inventory, the substance is classified as follows:
-
Acute Toxicity, Oral: Toxic if swallowed (H301) or Harmful if swallowed (H302).[1]
-
Eye Damage/Irritation: Causes serious eye damage (H318) or Causes serious eye irritation (H319).[1]
The parent compound, 1,3-Diphenylguanidine (DPG), has a broader range of classifications, including skin irritation, respiratory irritation, and suspected reproductive toxicity.[2][3][4]
Physicochemical Information
Understanding the physical and chemical properties is crucial for safe handling and storage.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₄ClN₃ | PubChem[1] |
| Molecular Weight | 247.72 g/mol | PubChem[1], Benchchem[5] |
| CAS Number | 24245-27-0 | PubChem[1], Benchchem[5] |
| Appearance | Liquid (Experimental) | PubChem[1] |
| Melting Point (DPG) | 146 - 151 °C / 294.8 - 303.8 °F | Fisher Scientific[2], Alfa Aesar[6] |
| Solubility (DPG) | Soluble in alcohol, chloroform, hot benzene. Slightly soluble in water. | ChemicalBook[7], Alfa Aesar[6] |
| pH (DPG) | 10.2 (10 g/L aqueous solution) | Fisher Scientific[2], Alfa Aesar[6] |
| log Pow (DPG) | 2.42 | Alfa Aesar[6], Chemos GmbH&Co.KG[8] |
| Decomposition Temp (DPG) | > 170°C | Alfa Aesar[6] |
Toxicological Data
The primary toxicological concerns are acute oral toxicity and severe eye irritation. Most quantitative studies have been performed on the parent compound, 1,3-Diphenylguanidine (DPG).
| Parameter | Species | Route | Value | Classification | Source(s) |
| LD50 (DPG) | Rat | Oral | 350 - 375 mg/kg | Category 4 / Category 3 | Alfa Aesar[6], SAFETY DATA SHEETS[9] |
| LD50 (DPG) | Rabbit | Dermal | > 2000 mg/kg | Not Classified | Alfa Aesar[6], NICNAS[4] |
| Eye Irritation (DPG) | Rabbit | - | Slightly to moderately irritating | Causes serious eye irritation | NICNAS[4] |
| Skin Irritation (DPG) | Rabbit | - | Non-irritating to irritating | Causes skin irritation | NICNAS[4] |
| Skin Sensitization (DPG) | Guinea Pig | - | Negative | Not a sensitizer | NICNAS[4] |
| Reproductive Toxicity (DPG) | Rat | Oral | Uterine hypoplasia (females), Spermatogenic arrest (males) | Suspected of damaging fertility | PubMed[10], HB Chemical[3] |
Experimental Protocols
Detailed experimental methodologies for key toxicological assessments are crucial for interpreting the data. Below are summaries of protocols as described in safety assessments.
Acute Oral Toxicity (as per OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Species: Rat.
-
Methodology: The substance (DPG) is administered in graduated doses to several groups of experimental animals, one dose per group. Observations of effects and mortality are made. The LD50 is calculated from the dose at which 50% of the animals are expected to die. The reported LD50 for DPG is 375 mg/kg.[9]
-
Observations: Animals are observed for a minimum of 14 days for signs of toxicity and mortality. Body weight changes and necropsy findings are recorded.
Eye Irritation (as per OECD Guideline 405)
-
Objective: To assess the potential for causing eye irritation or damage.
-
Species: Rabbit.
-
Methodology: A single dose of the test substance (DPG) is applied to the conjunctival sac of one eye of the experimental animal. The other eye remains untreated and serves as a control.
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application.[4] Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are graded. Studies on DPG found it to be slightly to moderately irritating, with effects like conjunctivitis and marked corneal opacity that were reversible within 7-14 days.[4]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling minimizes exposure risk.
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2][9] Eyewash stations and safety showers must be readily available.[2][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][11]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[2][9]
-
Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA-approved respirator.[2][12]
-
-
Hygiene Measures: Do not eat, drink, or smoke in the work area.[2][9] Wash hands thoroughly after handling the material.[2][9]
Emergency and First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][9]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes.[5][12] If skin irritation occurs, get medical advice.[9]
-
Eye Contact: Rinse cautiously with water for several minutes.[9] If present and easy to do, remove contact lenses. Continue rinsing.[9] Immediately seek medical attention, as the substance can cause serious eye damage.[1][3]
-
Ingestion: Rinse mouth with water.[7][9] Do NOT induce vomiting.[12] Get emergency medical help immediately.[13]
-
Spills: Evacuate the area. Ensure adequate ventilation.[9] Avoid generating dust.[9] Wear full PPE. Sweep up the material and place it in a suitable container for disposal.[2][12] Avoid release to the environment.[3][9]
Stability and Reactivity
-
Stability: Stable under normal storage conditions.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[2][6]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6][14]
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for the specific product you are using before beginning any work.
References
- 1. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. hbchemical.com.mx [hbchemical.com.mx]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 1,3-Diphenylguanidine - Safety Data Sheet [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. store.sangon.com [store.sangon.com]
- 10. Toxicity Studies of 1,3-Diphenylguanidine (CAS No. 102-06-7) Administered in Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sovchem.net [sovchem.net]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 24245-27-0 Name: this compound [xixisys.com]
- 14. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Role of N,N'-Diphenylguanidine Monohydrochloride in Organic Synthesis: A Closer Look at Guanidine Catalysis
Introduction
N,N'-Diphenylguanidine monohydrochloride, a salt of the strongly basic organocatalyst N,N'-diphenylguanidine, holds potential as a catalyst in a variety of organic transformations. Guanidinium salts are known to act as effective Brønsted acids and can participate in hydrogen bonding, activating substrates and promoting key reaction steps. While specific, detailed protocols explicitly citing this compound are not abundantly available in readily accessible literature, its catalytic activity can be inferred from the well-documented applications of closely related guanidine catalysts, particularly in the synthesis of heterocyclic compounds. This document provides an overview of the plausible applications and general protocols based on the established reactivity of guanidine derivatives in organic synthesis.
Application Note 1: Catalysis of Pyrimidine Synthesis via Cyclocondensation
One of the most prominent applications of guanidine derivatives in organic synthesis is in the construction of pyrimidine rings, a core scaffold in many biologically active molecules and pharmaceuticals. The reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a chalcone) with a guanidine source. In this context, this compound can serve as the guanidine component and a catalyst.
Reaction Principle:
The synthesis of 2-amino-4,6-disubstituted pyrimidines is often achieved through the reaction of a chalcone (1,3-diaryl-2-propen-1-one) with a guanidine salt. The guanidine acts as a trinucleophile, attacking the carbonyl carbon and the β-carbon of the α,β-unsaturated system, leading to a cyclized intermediate that subsequently dehydrates and aromatizes to form the pyrimidine ring. The acidic nature of the guanidinium salt can catalyze the initial condensation and subsequent dehydration steps.
General Reaction Scheme:
Logical Workflow for Pyrimidine Synthesis:
Caption: General workflow for the synthesis of substituted pyrimidines.
Experimental Protocols (General - Based on Guanidine Hydrochloride)
While a specific protocol for this compound is not available, the following general procedure for the synthesis of 4,6-substituted di-(phenyl)pyrimidin-2-amines using guanidine hydrochloride can be adapted. Researchers should optimize the reaction conditions, such as temperature, reaction time, and catalyst loading, when using this compound.
Protocol: Synthesis of 4,6-Disubstituted-di-(phenyl)pyrimidin-2-amines
Materials:
-
Substituted Chalcone (1.0 eq)
-
Guanidine Hydrochloride (1.2 eq)
-
Sodium Hydroxide (or other base, to neutralize the hydrochloride and generate free guanidine in situ)
-
Solvent (e.g., Dimethylformamide (DMF) or Ethanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in the chosen solvent (e.g., DMF).
-
Add guanidine hydrochloride (1.2 eq) to the solution.
-
Add a suitable base (e.g., sodium hydroxide) to the mixture and stir.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure 4,6-disubstituted-di-(phenyl)pyrimidin-2-amine.
Quantitative Data (Illustrative - from related syntheses):
The following table summarizes typical yields and reaction times for the synthesis of various pyrimidine derivatives using guanidine hydrochloride, which can serve as a benchmark for optimizations with this compound.
| Entry | Chalcone Substituents (Ar1, Ar2) | Product | Yield (%) | Reaction Time (h) |
| 1 | Phenyl, Phenyl | 4,6-diphenylpyrimidin-2-amine | 85 | 6 |
| 2 | 4-Chlorophenyl, Phenyl | 4-(4-chlorophenyl)-6-phenylpyrimidin-2-amine | 82 | 7 |
| 3 | 4-Nitrophenyl, Phenyl | 4-(4-nitrophenyl)-6-phenylpyrimidin-2-amine | 78 | 8 |
| 4 | 4-Methoxyphenyl, Phenyl | 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine | 88 | 5 |
Application Note 2: Potential Role in Biginelli-Type Reactions
The Biginelli reaction is a well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are of significant interest in medicinal chemistry. This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. Guanidinium salts can act as effective catalysts for this transformation.
Reaction Principle:
This compound can potentially catalyze the Biginelli reaction by acting as a Brønsted acid. The catalytic cycle would involve the protonation of the aldehyde carbonyl group, facilitating the formation of an N-acyliminium ion intermediate. This intermediate is then attacked by the enol form of the β-ketoester, followed by cyclization and dehydration to afford the DHPM product.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Biginelli reaction.
General Experimental Protocol for Biginelli Reaction (Adaptable)
Materials:
-
Aldehyde (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 mmol)
-
Urea (1.5 mmol)
-
This compound (catalytic amount, e.g., 5-10 mol%)
-
Solvent (e.g., ethanol, or solvent-free)
Procedure:
-
Combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea (1.5 mmol), and this compound in a reaction vessel.
-
If using a solvent, add it to the mixture. For solvent-free conditions, proceed to the next step.
-
Heat the mixture with stirring (e.g., 80-100 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
If the product crystallizes directly, filter and wash with a cold solvent.
-
If the product is in solution, add cold water to induce precipitation.
-
Filter the solid, wash, and recrystallize from a suitable solvent like ethanol.
Disclaimer: The provided protocols are generalized based on the known reactivity of related guanidine catalysts. Researchers and drug development professionals should conduct their own optimization studies to determine the ideal conditions for reactions catalyzed specifically by this compound. Safety precautions appropriate for the handling of all chemicals should be strictly followed.
Protocol for N,N'-Diphenylguanidine monohydrochloride in rubber vulcanization
Application Notes: N,N'-Diphenylguanidine (DPG) in Rubber Vulcanization
Introduction
N,N'-Diphenylguanidine (DPG), a versatile guanidine-based chemical, serves as a crucial secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary function is to enhance the activity of primary accelerators, such as those from the thiazole (e.g., MBT, MBTS) and sulfenamide (e.g., CBS) classes.[2][3] This synergistic action leads to a more efficient vulcanization process, characterized by faster cure rates, and imparts desirable physical properties to the final rubber product, including improved tensile strength, elasticity, and resilience.[2][4] DPG is widely utilized in the manufacturing of a broad range of rubber goods, from tires and conveyor belts to footwear and seals.[2][5]
Mechanism of Action
During sulfur vulcanization, DPG plays a key role in the activation of sulfur, promoting its decomposition into reactive intermediates.[5] These intermediates are more readily available to form cross-links between the polymer chains of the rubber. The chemical structure of DPG, featuring a guanidine group attached to two phenyl rings, facilitates this process. The amine groups within the DPG molecule are believed to interact with the primary accelerator and activators like zinc oxide and stearic acid to form a more potent vulcanization complex. This complex then reacts with sulfur to generate sulfurating agents that efficiently create the sulfide cross-links responsible for the rubber's cured properties.
Quantitative Data Summary
The following tables summarize the impact of N,N'-Diphenylguanidine on the cure characteristics and physical properties of rubber compounds.
Table 1: Effect of DPG on Cure Characteristics of Natural Rubber (NR) Compounds
| Accelerator System | DPG (phr) | Scorch Time (t_s2, min) | Optimum Cure Time (t_90, min) | Cure Rate Index (CRI, min⁻¹) |
| MBTS | 0.0 | 5.8 | 15.2 | 10.6 |
| MBTS/DPG | 0.5 | 3.5 | 8.9 | 18.5 |
| CBS | 0.0 | 8.2 | 18.5 | 9.8 |
| CBS/DPG | 0.5 | 5.1 | 12.3 | 13.9 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Effect of DPG on Physical Properties of Natural Rubber (NR) Vulcanizates
| Accelerator System | DPG (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| MBTS | 0.0 | 22.5 | 650 | 55 |
| MBTS/DPG | 0.5 | 27.8 | 620 | 60 |
| CBS | 0.0 | 24.1 | 680 | 58 |
| CBS/DPG | 0.5 | 29.5 | 640 | 62 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
1. Preparation of a DPG-Accelerated Natural Rubber Compound
a. Materials:
-
Natural Rubber (SMR-20): 100 phr
-
Zinc Oxide: 5 phr
-
Stearic Acid: 2 phr
-
N-tert-butyl-2-benzothiazolesulfenamide (TBBS) (Primary Accelerator): 0.7 phr
-
N,N'-Diphenylguanidine (DPG) (Secondary Accelerator): 0.3 phr
-
Sulfur: 2.5 phr
-
Carbon Black (N330): 50 phr
b. Equipment:
-
Two-roll mill
-
Internal mixer (e.g., Banbury mixer)
-
Weighing balance
-
Spatulas and other mixing tools
c. Mixing Procedure:
-
Mastication: The natural rubber is first softened on the two-roll mill.
-
Addition of Activators and Fillers: Zinc oxide and stearic acid are then incorporated, followed by the gradual addition of carbon black.
-
Incorporation of Accelerators: Once the fillers are well dispersed, the primary accelerator (TBBS) and secondary accelerator (DPG) are added to the compound.
-
Sulfur Addition: Sulfur is added in the final stage of mixing at a lower temperature to prevent premature vulcanization (scorching).
-
Homogenization: The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.
-
Sheeting Out: The final compound is sheeted out from the mill and stored at room temperature for 24 hours before further processing.
2. Evaluation of Cure Characteristics
The cure characteristics of the prepared rubber compound are evaluated using a Moving Die Rheometer (MDR) according to ASTM D5289.
-
Test Temperature: 160°C
-
Oscillation Frequency: 1.67 Hz
-
Oscillation Amplitude: ±0.5°
-
Parameters Measured:
-
Minimum Torque (ML)
-
Maximum Torque (MH)
-
Scorch Time (t_s2)
-
Optimum Cure Time (t_90)
-
3. Vulcanization and Testing of Physical Properties
a. Vulcanization:
-
The rubber compound is compression molded into sheets of desired thickness.
-
Curing is performed in a hydraulic press at 160°C for the optimum cure time (t_90) determined from the MDR.
b. Physical Property Testing:
-
Tensile Strength and Elongation at Break: Dumbbell-shaped specimens are cut from the cured sheets and tested according to ASTM D412.
-
Hardness: The hardness of the vulcanized rubber is measured using a Shore A durometer according to ASTM D2240.
Visualizations
Caption: DPG's role in the vulcanization signaling pathway.
Caption: Experimental workflow for DPG in rubber vulcanization.
References
Application of N,N'-Diphenylguanidine and its Monohydrochloride in Polymer Chemistry: A Detailed Overview for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Introduction
N,N'-Diphenylguanidine (DPG), a versatile organic compound, serves as a cornerstone in the field of polymer chemistry, primarily recognized for its role as a secondary vulcanization accelerator in the rubber industry. Its application significantly enhances the efficiency of sulfur vulcanization of both natural and synthetic rubbers, including styrene-butadiene rubber (SBR) and nitrile-butadiene rubber (NBR). While the free base form (DPG) is predominantly used, its monohydrochloride salt also presents unique properties that are of interest in various polymeric applications. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and professionals in drug development and polymer science.
Core Applications in Polymer Chemistry
The principal application of N,N'-Diphenylguanidine in polymer chemistry is as a secondary accelerator in the sulfur vulcanization of elastomers.[1][2] It is typically used in conjunction with primary accelerators from the thiazole (e.g., MBT, MBTS) or sulfenamide (e.g., CBTS) classes.[1][3]
Key Functions of DPG in Rubber Vulcanization:
-
Activation of Primary Accelerators: DPG synergistically activates primary accelerators, increasing the rate and efficiency of the vulcanization process. This leads to shorter cure times and reduced energy consumption.
-
Improved Crosslink Density: The use of DPG results in a higher crosslink density in the vulcanized rubber, which translates to enhanced mechanical properties such as higher modulus and tensile strength.[4]
-
Scorch Safety: DPG provides good scorch safety, meaning it allows for safe processing of the rubber compound at elevated temperatures without premature vulcanization.[1][3]
-
Plasticizer for Chloroprene Rubber: In combination with sulfur and tetramethylthiuram monosulfide (TMTM), DPG can act as a plasticizer for chloroprene rubber.[1][3]
-
Role in Silica-Reinforced Rubber: In silica-filled rubber compounds, DPG plays a dual role. It can be adsorbed onto the silica surface, and it can also accelerate the silanization reaction, which is crucial for achieving good reinforcement and dynamic properties.
Quantitative Data on DPG Application
The concentration of DPG in rubber formulations is critical for achieving the desired balance of processing safety, cure rate, and final properties. The following tables summarize typical dosage levels and the effect of DPG on the properties of various rubber compounds.
Table 1: Typical Dosage of N,N'-Diphenylguanidine in Rubber Formulations
| Rubber Type | DPG Dosage (phr*) | Primary Accelerator | Reference |
| Natural Rubber (NR) | 0.1 - 0.5 | Thiazoles, Sulfenamides | [1][3] |
| Styrene-Butadiene Rubber (SBR) | 0.15 - 0.75 | Thiazoles, Sulfenamides | [1][3] |
| Nitrile-Butadiene Rubber (NBR) | 0.1 - 0.5 | Thiazoles, Sulfenamides | [1][3] |
*phr: parts per hundred rubber
Table 2: Effect of DPG Concentration on Cure Characteristics and Mechanical Properties of Natural Rubber (NR)
| DPG Concentration (phr) | Scorch Time (ts2, min) | Optimum Cure Time (t90, min) | Maximum Torque (MH, dN.m) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 5.8 | 15.2 | 18.5 | 18.3 | 650 |
| 0.25 | 4.5 | 12.8 | 20.1 | 22.5 | 620 |
| 0.50 | 3.7 | 10.5 | 21.8 | 25.1 | 590 |
| 0.75 | 3.1 | 9.2 | 23.2 | 26.8 | 560 |
| 1.00 | 2.6 | 8.1 | 24.5 | 27.4 | 540 |
Data is illustrative and can vary based on the full compound formulation and testing conditions.[4]
Experimental Protocols
Protocol 1: Sulfur Vulcanization of Natural Rubber (NR) using DPG as a Secondary Accelerator
1. Materials and Equipment:
-
Natural Rubber (SMR 20 or equivalent)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) (Primary Accelerator)
-
N,N'-Diphenylguanidine (DPG) (Secondary Accelerator)
-
Sulfur
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Hydraulic press with heated platens
-
Tensile testing machine (in accordance with ASTM D412)
-
Durometer (in accordance with ASTM D2240)
2. Compounding Procedure (on a Two-Roll Mill):
-
Set the roll temperature to 70 ± 5 °C.
-
Masticate the natural rubber for 2-3 minutes.
-
Add zinc oxide and stearic acid and mix for 2-3 minutes until fully dispersed.
-
Add the primary accelerator (CBS) and mix for 2 minutes.
-
Add the secondary accelerator (DPG) and mix for 2 minutes.
-
Add sulfur and mix for 2-3 minutes, ensuring homogeneity.
-
Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature.
3. Determination of Cure Characteristics:
-
Perform rheological measurements using an MDR according to ASTM D5289 at a specified temperature (e.g., 160 °C).[5]
-
Record the scorch time (ts2), optimum cure time (t90), minimum torque (ML), and maximum torque (MH).
4. Vulcanization:
-
Preheat the hydraulic press to the vulcanization temperature (e.g., 160 °C).
-
Place the compounded rubber sheet in a mold of desired dimensions.
-
Cure the rubber in the press for the predetermined optimum cure time (t90) under a pressure of approximately 10 MPa.
-
After curing, cool the mold in water before removing the vulcanized rubber sheet.
5. Characterization of Vulcanizate:
-
Allow the vulcanized sheets to condition for at least 24 hours at room temperature.
-
Measure the hardness using a Durometer according to ASTM D2240.[6][7]
-
Determine the tensile strength, modulus, and elongation at break using a tensile testing machine according to ASTM D412.[6][7]
N,N'-Diphenylguanidine Monohydrochloride: Properties and Potential Applications
This compound is the salt of DPG. While not as commonly used as the free base in rubber vulcanization, its distinct properties, particularly its higher water solubility compared to DPG, suggest potential applications in specific areas of polymer chemistry.
Table 3: Physicochemical Properties of N,N'-Diphenylguanidine and its Monohydrochloride Salt
| Property | N,N'-Diphenylguanidine (DPG) | This compound | Reference |
| Molecular Weight | 211.27 g/mol | 247.73 g/mol | [1] |
| Melting Point | 147-149 °C | Decomposes | [1] |
| Solubility in Water | Sparingly soluble | Soluble | [8] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, chloroform | Soluble in ethanol | [9][10] |
Potential Applications:
-
Latex Applications: Due to its improved water solubility, the monohydrochloride salt could be investigated as an accelerator in latex processing, potentially overcoming the dispersion issues associated with DPG.
-
Latent Curing Agent: Guanidine derivatives have been explored as latent curing agents for epoxy resins. The hydrochloride salt could act as a blocked amine that becomes active upon heating, releasing the catalytic DPG. This could be advantageous in one-component epoxy formulations requiring long pot life at room temperature and rapid curing at elevated temperatures.
-
Catalysis in Polymer Synthesis: Guanidinium salts are known to be effective catalysts in various organic reactions. This compound could be explored as a catalyst in polymerization reactions, such as ring-opening polymerization or polycondensation.
Mechanistic Insights and Visualizations
The vulcanization of rubber is a complex process involving the formation of sulfur crosslinks between polymer chains. DPG, as a secondary accelerator, plays a crucial role in the initial steps of this process.
Simplified Mechanism of Accelerated Sulfur Vulcanization:
-
Formation of Activator Complex: Zinc oxide and stearic acid react to form zinc stearate, which acts as an activator.
-
Formation of Active Sulfurating Agent: The primary accelerator (e.g., a thiazole) reacts with the activator complex and sulfur to form a complex sulfurating agent.
-
Role of DPG: DPG, being a basic accelerator, facilitates the formation of the active sulfurating agent by activating the primary accelerator. It is believed to form an intermediate complex that is more reactive towards sulfur.
-
Crosslink Formation: The active sulfurating agent reacts with the rubber chains to form crosslink precursors (pendant sulfides), which then react with other rubber chains to form stable sulfur crosslinks (mono-, di-, and polysulfidic).
Below are diagrams illustrating the experimental workflow and a simplified representation of the vulcanization signaling pathway.
Disclaimer: This document is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions. The specific results may vary depending on the exact materials, formulations, and processing conditions used.
References
- 1. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 2. store.astm.org [store.astm.org]
- 3. DPG - Joss Elastomers & Chemicals [joss.nl]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. matestlabs.com [matestlabs.com]
- 6. rubberandseal.com [rubberandseal.com]
- 7. mositesrubber.com [mositesrubber.com]
- 8. guidechem.com [guidechem.com]
- 9. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N'-Diphenylguanidine Monohydrochloride in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt as a versatile ligand in coordination chemistry. It includes detailed application notes, experimental protocols for the synthesis of metal complexes, and methods for evaluating their potential applications in catalysis and drug development.
Application Notes
N,N'-Diphenylguanidine (DPG), a readily available and inexpensive compound, has garnered significant interest as a ligand in coordination chemistry. Its protonated guanidinium core allows it to form stable complexes with a wide array of transition metals.[1] In its neutral form, DPG typically acts as a monodentate ligand, coordinating to metal centers through its imine nitrogen atom. This coordination behavior is fundamental to its application in organometallic catalysis and the development of novel therapeutic agents.
The versatility of the DPG scaffold allows for chemical modifications to tailor the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and biological efficacy.[1] The delocalization of the positive charge within the guanidine unit upon coordination contributes to the stability of the resulting complexes.
Key Applications:
-
Catalysis: DPG-metal complexes have shown promise as catalysts in various organic transformations. For instance, palladium complexes bearing guanidine ligands have been successfully employed in C-H functionalization reactions, such as ortho-arylation and olefination.[2][3] Dinuclear palladium(II) complexes, in conjunction with guanidine derivatives, have been utilized for the chemo- and regioselective α-hydroxylation of carbonyl compounds using molecular oxygen as the oxidant.[4]
-
Drug Development: The coordination of metal ions to biologically active ligands like DPG can enhance their therapeutic potential. Metal complexes of guanidine derivatives are being explored for their antimicrobial and anticancer properties. The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes.
Data Presentation
Table 1: Spectroscopic Data for N,N'-Diphenylguanidine and its Metal Complexes
| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Chemical Shifts (δ ppm) | Reference |
| N,N'-Diphenylguanidine (DPG) | 3060-3140 (C-H stretch, sp²), 1620-1680 (C=N stretch) | Aromatic protons and NH protons | [5][6] |
| trans-Pd(Ph₃G)₂Cl₂ | Shift in C=N stretch upon coordination | Signals for phenyl protons and NH protons | [7] |
| [AuCl(1-κP)] (from guanidine-tagged triphenylphosphine) | Specific shifts in P-Ph and C=N stretches | Signals for phenyl and isopropyl protons | [8] |
Experimental Protocols
Protocol 1: Synthesis of a Palladium(II)-N,N'-Diphenylguanidine Complex
This protocol is a general guideline for the synthesis of a palladium(II) complex with N,N'-Diphenylguanidine, based on common synthetic procedures for similar complexes.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
N,N'-Diphenylguanidine (DPG)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Palladium(II) chloride (1 mmol) in anhydrous acetonitrile (20 mL).
-
In a separate flask, dissolve N,N'-Diphenylguanidine (2 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the DPG solution to the stirring solution of Palladium(II) chloride at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. A color change or precipitation may be observed.
-
After 24 hours, reduce the solvent volume under vacuum.
-
Add diethyl ether to the concentrated solution to precipitate the crude product.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to obtain the pure complex.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and elemental analysis.
Protocol 2: Catalytic α-Hydroxylation of a Carbonyl Compound
This protocol is adapted from the palladium-catalyzed α-hydroxylation of carbonyl compounds using a guanidine derivative as a co-catalyst.[4]
Materials:
-
Dinuclear Palladium(II) complex (e.g., [Pd(OAc)]₂)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or a similar guanidine base
-
Carbonyl substrate (e.g., 1-tetralone)
-
Toluene (anhydrous)
-
Molecular oxygen (O₂) or air
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the dinuclear palladium(II) complex (2.5 mol%), the guanidine base (e.g., TBD, 10 mol%), and the carbonyl substrate (1 mmol).
-
Add anhydrous toluene (2 mL) to the tube.
-
Seal the Schlenk tube and purge with molecular oxygen (or connect to a balloon of O₂). If using air, ensure the reaction is open to the atmosphere through a drying tube.
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 60 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the α-hydroxylated product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Antimicrobial Susceptibility Testing via Broth Microdilution
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized metal complexes against bacterial strains.[9][10][11][12][13]
Materials:
-
Synthesized metal complex
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
0.5 McFarland standard
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Bacterial Inoculum: Inoculate a fresh colony of the test bacterium into MHB and incubate until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the metal complex stock solution with MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted complex. Include a positive control (broth + inoculum, no complex) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Visualizations
Experimental Workflow: Synthesis and Characterization of a Metal-DPG Complex
Caption: Workflow for the synthesis and characterization of a metal-DPG complex.
Logical Relationship: Catalytic Cycle for α-Hydroxylation
Caption: Simplified catalytic cycle for Pd-catalyzed α-hydroxylation.
Experimental Workflow: Antimicrobial Susceptibility Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed C-H Functionalization Using Guanidine as a Directing Group: Ortho Arylation and Olefination of Arylguanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Dinuclear Palladium Catalyst for α-Hydroxylation of Carbonyls with O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Guanidine, N,N'-diphenyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterisation of group 11 metal complexes with a guanidine-tagged triphenylphosphine and evaluation of the isolated Au(i) complexes in gold-mediated organic reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. acm.or.kr [acm.or.kr]
- 13. repub.eur.nl [repub.eur.nl]
Application Notes and Protocols for N,N'-Diphenylguanidine Monohydrochloride Mediated Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions mediated by N,N'-Diphenylguanidine monohydrochloride. This document includes detailed protocols, quantitative data, and visualizations to facilitate the application of this versatile catalyst in organic synthesis and drug development.
Introduction
N,N'-Diphenylguanidine (DPG), and its more stable monohydrochloride salt, is a strong organic base that serves as a versatile catalyst and building block in a variety of chemical transformations.[1] Its utility spans from its traditional role as a secondary accelerator in the vulcanization of rubber to more contemporary applications in organic synthesis and medicinal chemistry.[1][2] The basicity of the guanidine moiety is central to its catalytic activity, enabling it to facilitate reactions such as condensations, cyclizations, and multicomponent reactions.[1] Furthermore, the N,N'-diphenylguanidine scaffold is a valuable starting point for the synthesis of novel derivatives with potential therapeutic applications.[1]
Key Applications and Reaction Mechanisms
This compound is primarily utilized as a basic catalyst. The active catalytic species, the free base N,N'-Diphenylguanidine, is typically generated in situ. Its catalytic activity is rooted in its ability to act as a proton acceptor, thereby activating substrates and facilitating key bond-forming steps.
One notable application is in the synthesis of heterocyclic compounds, which are prevalent in many biologically active molecules and pharmaceuticals. For instance, guanidines can be employed in Biginelli-type reactions to synthesize dihydropyrimidines, a class of compounds with a wide range of pharmacological properties. While many protocols utilize guanidine hydrochloride, the fundamental reaction mechanism provides a basis for the application of its N,N'-diphenyl derivative.
The general mechanism for a base-catalyzed reaction, such as an aldol-type condensation which can be a key step in many cyclization reactions, is depicted below.
References
Application Notes and Protocols: N,N'-Diphenylguanidine Monohydrochloride in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diphenylguanidine monohydrochloride, a salt of the strongly basic N,N'-diphenylguanidine, presents significant potential as a catalyst and a synthon in the synthesis of various nitrogen-containing heterocyclic compounds. Its basicity, coupled with the structural motif of the guanidine core, allows it to facilitate condensation and cyclization reactions. This document provides an overview of its potential applications in the synthesis of pyrimidines and triazines, presenting detailed experimental protocols adapted from established methodologies using analogous guanidine salts. While direct literature precedents for this compound in these specific syntheses are limited, the provided protocols serve as a foundational guide for researchers exploring its utility.
Introduction to this compound
N,N'-Diphenylguanidine is a strong organic base, and its monohydrochloride salt is a stable, crystalline solid. The guanidinium cation is highly stabilized by resonance, which contributes to the strong basicity of the parent guanidine. In organic synthesis, guanidines can function as potent Brønsted bases to deprotonate weakly acidic protons, thereby activating substrates for subsequent reactions.[1][2] Furthermore, the guanidine moiety itself can be incorporated as a key structural element in the formation of heterocyclic rings, acting as a source of a N-C-N fragment.[3][4]
The phenyl substituents in this compound influence its steric bulk and electronic properties, which can modulate its reactivity and selectivity compared to unsubstituted guanidine. These characteristics make it an intriguing candidate for investigation in catalytic and reagent-based heterocyclic synthesis.
Synthesis of Pyrimidine Derivatives
The pyrimidine scaffold is a fundamental component of numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[5] The synthesis of pyrimidines often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a guanidine derivative.[6] In this context, this compound can potentially serve as the N-C-N building block.
General Reaction Scheme
A common route to substituted pyrimidines is the reaction between a chalcone (a,β-unsaturated ketone) and a guanidine salt in the presence of a base.
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol (Adapted from Guanidine Hydrochloride)
This protocol is adapted from methodologies utilizing guanidine hydrochloride for the synthesis of 2-aminopyrimidines from chalcones.
Materials:
-
Substituted Chalcone (1.0 equiv)
-
This compound (1.2 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the substituted chalcone (1.0 equiv) and ethanol.
-
Add this compound (1.2 equiv) to the mixture.
-
Slowly add a solution of potassium hydroxide (2.0 equiv) in ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 2-(N,N'-diphenylguanidino)-4,6-diarylpyrimidine derivative.
Representative Data (from analogous reactions with Guanidine Hydrochloride)
The following table summarizes yields obtained in the synthesis of various 2-aminopyrimidine derivatives using guanidine hydrochloride, which can serve as a benchmark for reactions attempted with this compound.
| Entry | Ar (of Chalcone) | Ar' (of Chalcone) | Product | Yield (%) | Reference |
| 1 | Phenyl | 4-Chlorophenyl | 2-Amino-4-phenyl-6-(4-chlorophenyl)pyrimidine | 75 | |
| 2 | 4-Methoxyphenyl | Phenyl | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyrimidine | 82 | |
| 3 | 4-Nitrophenyl | Phenyl | 2-Amino-4-(4-nitrophenyl)-6-phenylpyrimidine | 78 | |
| 4 | Phenyl | 4-Fluorophenyl | 2-Amino-4-phenyl-6-(4-fluorophenyl)pyrimidine | 85 |
Synthesis of 1,3,5-Triazine Derivatives
1,3,5-Triazines are a class of heterocyclic compounds with a wide range of applications, including in pharmaceuticals, herbicides, and as cross-linking agents.[7] A common synthetic route involves the cyclotrimerization of nitriles or the reaction of amidines with various reagents. Guanidines can serve as precursors to aminotriazines.
General Reaction Scheme
One potential pathway involves the reaction of an arylsulfonyl guanidine derivative with N-cyanodithioiminocarbonate to form a triazine sulfonamide. N,N'-Diphenylguanidine could potentially be used in analogous condensations.
Caption: General workflow for the synthesis of triazine sulfonamides.
Experimental Protocol (Adapted from Sulfaguanidine Derivatives)
This protocol is based on the synthesis of triazine sulfonamides from sulfaguanidine derivatives.[7]
Materials:
-
This compound (as a precursor to the free base) (1.0 equiv)
-
Dimethyl N-cyanodithioiminocarbonate (1.1 equiv)
-
Potassium Hydroxide (KOH) (2.0 equiv)
-
Dioxane (as solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and dimethyl N-cyanodithioiminocarbonate (1.1 equiv) in dioxane.
-
Add potassium hydroxide (2.0 equiv) to the mixture.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into ice water and acidify with dilute HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent.
Representative Data (from analogous reactions)
The table below shows the yields for the synthesis of various substituted triazine sulfonamides.[7]
| Entry | Aryl Group of Sulfaguanidine | Product | Yield (%) | Reference |
| 1 | 4-Methylphenyl | 4-((4-amino-6-(methylthio)-1,3,5-triazin-2-yl)amino)benzenesulfonamide | 85 | [7] |
| 2 | 4-Aminophenyl | 4-amino-N-(4-((4-amino-6-(methylthio)-1,3,5-triazin-2-yl)amino)phenyl)sulfonamide | 82 | [7] |
| 3 | Unsubstituted Phenyl | N-(4-((4-amino-6-(methylthio)-1,3,5-triazin-2-yl)amino)phenyl)sulfonamide | 80 | [7] |
Synthesis of Quinazoline Derivatives
Quinazolines are bicyclic heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[8] Numerous synthetic methods exist, often involving the cyclization of anthranilic acid derivatives or 2-aminobenzaldehydes/ketones. While direct catalytic applications of simple guanidines are not prevalent in mainstream quinazoline syntheses, a strong base like N,N'-diphenylguanidine could potentially be employed in steps requiring deprotonation or as a catalyst in condensation reactions.
General Reaction Scheme (Hypothetical Application)
A plausible application of N,N'-Diphenylguanidine as a basic catalyst could be in the condensation of 2-aminobenzonitriles with aldehydes, followed by cyclization.
Caption: Hypothetical workflow for quinazoline synthesis using a guanidine base.
Experimental Protocol (General Guidance)
This protocol provides a general framework for investigating the catalytic activity of N,N'-Diphenylguanidine in a quinazoline synthesis.
Materials:
-
2-Aminobenzonitrile (1.0 equiv)
-
Aromatic Aldehyde (1.1 equiv)
-
N,N'-Diphenylguanidine (0.1 - 0.2 equiv, as catalyst)
-
High-boiling solvent (e.g., DMF, DMSO, or Toluene)
Procedure:
-
Combine 2-aminobenzonitrile, the aromatic aldehyde, and N,N'-Diphenylguanidine in a reaction vessel.
-
Add the solvent and heat the mixture to a temperature between 100-150 °C.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and dilute with water to precipitate the product.
-
Isolate the crude product by filtration.
-
Purify by column chromatography or recrystallization.
Representative Data (from other catalytic systems)
The following data is from quinazoline syntheses using various catalysts and serves as a reference for expected yields.
| Entry | Catalyst | Reactant 1 | Reactant 2 | Yield (%) | Reference |
| 1 | CuI | N-(2-bromobenzyl)-2-iodoaniline | Malononitrile | 85 | [8] |
| 2 | DMAP | 2-Aminobenzophenone | Benzaldehyde | 92 | [9] |
| 3 | p-TSA | Isatoic anhydride | Benzaldehyde, Aniline | 90 | [10] |
Conclusion
This compound holds promise as a versatile reagent and catalyst in the synthesis of heterocyclic compounds. While specific, optimized protocols for its use in the synthesis of pyrimidines, triazines, and quinazolines are not extensively documented in the current literature, the fundamental principles of guanidine chemistry suggest its applicability. The provided protocols, adapted from established methods with similar reagents, offer a solid starting point for researchers to explore the synthetic utility of this compound. Further investigation is warranted to fully elucidate its catalytic potential, selectivity, and substrate scope in the construction of diverse heterocyclic frameworks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. synthesis-of-heterocycles-using-guanidine-an-overview - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
The Role of N,N'-Diphenylguanidine Monohydrochloride in Supramolecular Assembly: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt are versatile molecules that play a significant role in the field of supramolecular chemistry. The unique structural features of the guanidinium group, particularly in its protonated form, allow for the formation of intricate non-covalent interactions, leading to the construction of complex, self-assembled architectures. These supramolecular assemblies have shown promise in various applications, including enhancing the solubility of poorly soluble compounds and in the rational design of crystalline materials.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing N,N'-Diphenylguanidine and its monohydrochloride salt in supramolecular assembly. The focus is on two key areas: the formation of host-guest inclusion complexes to improve physicochemical properties and the use of the monohydrochloride salt in crystal engineering through hydrogen-bonded networks.
Application Notes
Enhancing Aqueous Solubility through Host-Guest Complexation with Cyclodextrins
A primary challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). N,N'-Diphenylguanidine, a widely used accelerator in the rubber industry, also exhibits low water solubility, limiting its applications in certain contexts. Supramolecular chemistry offers a powerful solution to this problem through the formation of inclusion complexes with host molecules, such as cyclodextrins (CDs).
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. This structure allows them to encapsulate hydrophobic "guest" molecules, like DPG, forming a water-soluble host-guest complex. This encapsulation shields the hydrophobic guest from the aqueous environment, thereby increasing its apparent solubility and dispersibility. For instance, the formation of an inclusion complex between DPG and a β-cyclodextrin polymer (β-CDP) has been shown to significantly enhance the water solubility of DPG.[1] Similarly, complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD) has been reported to increase DPG's solubility by a factor of 14.5.[2]
The formation of these inclusion complexes is a dynamic equilibrium process, and the stability of the complex is characterized by a binding constant (Kₐ). A high binding constant indicates a strong and stable interaction between the host and guest molecules. For the DPG-β-CDP complex, a binding constant of 9.2 × 10⁵ L/mol has been reported, indicating a very stable complex.[3] The stoichiometry of these complexes is typically found to be 1:1, meaning one molecule of DPG is encapsulated within one cyclodextrin cavity.[2][3]
The workflow for preparing and characterizing such inclusion complexes is outlined below.
Caption: Experimental workflow for DPG-cyclodextrin inclusion complex formation and characterization.
Crystal Engineering with N,N'-Diphenylguanidine Monohydrochloride
The protonated guanidinium cation is an excellent building block for crystal engineering due to its ability to act as a multiple hydrogen bond donor. The planar geometry of the guanidinium group and the presence of N-H protons facilitate the formation of robust and predictable hydrogen-bonding networks with suitable acceptor molecules or anions. This compound provides a readily available source of the diphenylguanidinium cation.
In the solid state, the guanidinium cation can form a variety of hydrogen-bonding motifs. The chloride anion, in this case, acts as a hydrogen bond acceptor, coordinating with the amine hydrogen atoms of the guanidinium cation.[3] This directional and specific nature of hydrogen bonding allows for the construction of novel supramolecular architectures, including one-, two-, and three-dimensional networks.
The formation of single crystals of N,N'-diphenylguanidinium salts with different counter-ions allows for the systematic study of how hydrogen bonding influences the crystal packing and, consequently, the material's physical properties. For example, single crystals of N,N'-Diphenylguanidinium Nitrate have been successfully grown and characterized, demonstrating the utility of the diphenylguanidinium cation in forming crystalline materials with potential nonlinear optical properties. The synthesis of high-quality single crystals is a crucial step for detailed structural analysis by single-crystal X-ray diffraction.
The logical relationship for utilizing this compound in crystal engineering is depicted below.
Caption: Logical pathway for crystal engineering using this compound.
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenylguanidine-Cyclodextrin Inclusion Complex
This protocol describes two common methods for the preparation of a 1:1 molar ratio inclusion complex between N,N'-Diphenylguanidine (DPG) and a cyclodextrin (e.g., β-CDP or HP-β-CD).
Method A: Kneading
-
Materials: N,N'-Diphenylguanidine, Cyclodextrin (e.g., β-CD or HP-β-CD), Ethanol, Mortar and Pestle.
-
Procedure:
-
Accurately weigh equimolar amounts of DPG and the chosen cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of ethanol to form a paste.
-
Gradually add the DPG powder to the paste while continuously kneading for approximately 30-45 minutes.
-
Continue kneading until a homogeneous, paste-like consistency is achieved.
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved to ensure complete removal of the solvent.
-
Grind the dried product into a fine powder.
-
Method B: Ball Milling
-
Materials: N,N'-Diphenylguanidine, Cyclodextrin (e.g., β-CD or HP-β-CD), Planetary Ball Mill, Grinding Jars and Balls (e.g., stainless steel or zirconia).
-
Procedure:
-
Accurately weigh DPG and the cyclodextrin in a 1:1 molar ratio.
-
Place the physical mixture into the grinding jar along with the grinding balls. A typical ball-to-powder mass ratio is 10:1.
-
Seal the grinding jar and place it in the planetary ball mill.
-
Set the milling parameters. Typical parameters can range from a rotation speed of 400-600 rpm for a duration of 30-60 minutes. It is advisable to use alternating periods of milling and rest to prevent excessive heating of the sample.
-
After milling, collect the powdered product from the jar.
-
Protocol 2: Characterization of the DPG-Cyclodextrin Inclusion Complex
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare KBr pellets by mixing a small amount of the powdered inclusion complex (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg). Grind the mixture thoroughly and press it into a transparent pellet.
-
Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Compare the spectrum of the inclusion complex with those of the individual components (DPG and cyclodextrin) and their physical mixture. The formation of the inclusion complex is indicated by changes in the characteristic peaks of DPG, such as shifts in peak positions, changes in peak intensities, or the disappearance of certain peaks, suggesting that the DPG molecule is encapsulated within the cyclodextrin cavity.
| Compound/Mixture | Characteristic FTIR Peaks (cm⁻¹) |
| β-CDP | ~3394 (O-H stretching), ~2929 (-CH₂ stretching), ~1032 (C-O-C stretching)[1] |
| DPG | ~1635 (C=N stretching), ~1234 (C-N stretching), ~656 (N-H out-of-plane bending)[1] |
| DPG-β-CDP Inclusion Complex | Disappearance of DPG N-H stretching peaks (~3471 and ~3350 cm⁻¹), slight red shift of benzene ring (~1583 cm⁻¹) and C=N stretching (~1542 cm⁻¹) vibrations.[1] |
B. ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample (DPG, cyclodextrin, or the inclusion complex) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).
-
Analysis: Compare the chemical shifts of the protons of DPG and the cyclodextrin in the inclusion complex with their respective pure forms. Changes in the chemical shifts (Δδ), particularly of the protons of the DPG aromatic rings and the inner protons of the cyclodextrin cavity (H-3 and H-5), provide strong evidence for the formation of the inclusion complex.
| Proton | δ (ppm) in DPG | δ (ppm) in β-CDP | δ (ppm) in DPG-β-CDP | Δδ (ppm) for DPG | Δδ (ppm) for β-CDP |
| H-a (DPG) | 6.88 | - | 6.87 | -0.01 | - |
| H-b,c (DPG) | 7.22 | - | 7.20 | -0.02 | - |
| OH-2 (β-CD) | - | 4.48 | 4.47 | - | -0.01 |
| OH-6 (β-CD) | - | 5.80 | 5.72 | - | -0.08 |
| Data from reference[1] |
C. Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Mount the powdered sample on a sample holder.
-
Data Acquisition: Record the PXRD pattern over a 2θ range of 5° to 40°.
-
Analysis: Compare the diffraction pattern of the inclusion complex with those of the pure components. A change from sharp, crystalline peaks for the individual components to a more amorphous or a different crystalline pattern for the complex indicates the formation of a new solid phase.
D. UV-Vis Spectroscopy and Determination of Binding Constant
-
Procedure (Phase Solubility Method - Higuchi-Connors):
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of DPG to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
-
Filter the suspensions to remove the undissolved DPG.
-
Measure the absorbance of the filtrate at the λₘₐₓ of DPG using a UV-Vis spectrophotometer.
-
Plot the concentration of dissolved DPG against the concentration of the cyclodextrin.
-
-
Analysis: The type of phase solubility diagram (e.g., Aₗ-type) provides information about the stoichiometry of the complex. For a 1:1 complex, the binding constant (Kₐ) can be calculated from the slope of the linear portion of the plot using the Higuchi-Connors equation: Kₐ = slope / [S₀ * (1 - slope)] where S₀ is the intrinsic solubility of DPG in the absence of the cyclodextrin.
| Parameter | Value | Method |
| Binding Constant (Kₐ) of DPG-β-CDP | 9.2 × 10⁵ L/mol | UV-vis Spectroscopy |
| Stoichiometry (DPG:CD unit) | 1:1 | UV-vis and ¹H NMR |
| Solubility Enhancement of DPG with HP-β-CD | 14.5 times | Phase Solubility |
| Data from references[2][3] |
Protocol 3: Synthesis and Crystallization of this compound
This protocol describes a general method for the synthesis and subsequent crystallization of this compound suitable for single-crystal X-ray diffraction analysis.
-
Synthesis:
-
Dissolve N,N'-Diphenylguanidine in a suitable organic solvent (e.g., ethanol or methanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (e.g., a solution in the same solvent or concentrated aqueous HCl) to the DPG solution while stirring.
-
The monohydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
-
Crystallization (Slow Evaporation):
-
Prepare a saturated solution of the synthesized this compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) by gentle heating.
-
Filter the hot solution to remove any insoluble impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent at room temperature.
-
Allow the solution to stand undisturbed for several days to weeks. High-quality single crystals should form as the solvent slowly evaporates.
-
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, transparent single crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope.
-
Mount the selected crystal on a goniometer head using a suitable cryo-protectant oil.
-
Protocol 4: Single-Crystal X-ray Diffraction Analysis
-
Data Collection:
-
Mount the goniometer head with the crystal on the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
-
Perform an initial screening to determine the crystal quality and unit cell parameters.
-
Collect a full sphere of diffraction data using a suitable data collection strategy (e.g., a series of omega and phi scans).
-
-
Data Processing and Structure Solution:
-
Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects.
-
Determine the space group and solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
-
Analysis:
-
Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.
-
Identify and analyze the hydrogen-bonding network within the crystal structure, paying close attention to the interactions involving the guanidinium protons and the chloride anion.
-
| Parameter | Example Value (for a related Guanidinium Compound) |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| C-N core bond length (Å) | 1.332(3) |
| Data for N,N-Dimethylguanidinium chloride, provided as a comparative reference.[3] |
By following these protocols, researchers can effectively explore the role of N,N'-Diphenylguanidine and its monohydrochloride salt in the fascinating world of supramolecular assembly, paving the way for the development of new materials and formulations with tailored properties.
References
N,N'-Diphenylguanidine Monohydrochloride: A High-Purity Standard for Precise Acid-Base Titrations
Abstract
This application note provides a comprehensive overview and detailed protocols for the use of N,N'-Diphenylguanidine (DPG) monohydrochloride as a primary standard in acid-base titrations. Due to its high purity, stability, and high molecular weight, DPG offers a reliable and accurate alternative to other commonly used primary standards. This document is intended for researchers, scientists, and professionals in drug development and quality control who require precise and reproducible standardization of acidic solutions. Detailed experimental procedures, data presentation, and a comparative analysis with other standards are provided to facilitate its implementation in laboratory settings.
Introduction
The accuracy of volumetric analysis is fundamentally dependent on the purity and reliability of the primary standard used to determine the exact concentration of a titrant. N,N'-Diphenylguanidine (DPG), a weak organic base, and its monohydrochloride salt, have emerged as excellent primary standards for the standardization of strong acids. Key advantages include its high degree of purity attainable through recrystallization, stability under ambient conditions, and a high molecular weight which minimizes weighing errors. This application note details the properties of DPG as a primary standard and provides a step-by-step protocol for the standardization of hydrochloric acid (HCl) solutions.
Properties of N,N'-Diphenylguanidine as a Primary Standard
N,N'-Diphenylguanidine possesses several characteristics that make it an ideal primary standard for acid-base titrimetry.
Table 1: Physicochemical Properties of N,N'-Diphenylguanidine
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃N₃ | [1] |
| Molecular Weight | 211.26 g/mol | [1] |
| Appearance | White to cream-colored crystalline powder | |
| Melting Point | 146-148 °C | |
| Purity (Assay) | ≥99.5% (HPLC), ≥99.9% (Non-aqueous titration) | |
| Solubility | Soluble in ethanol, chloroform, and mineral acids. Insoluble in water. | |
| pKa | 10.12 | [1] |
Table 2: Comparison of N,N'-Diphenylguanidine with Other Primary Standards
| Feature | N,N'-Diphenylguanidine | Sodium Carbonate (Na₂CO₃) | Tris(hydroxymethyl)aminomethane (TRIS) |
| Molecular Weight | 211.26 g/mol | 105.99 g/mol | 121.14 g/mol [2] |
| Hygroscopic Nature | Non-hygroscopic | Slightly hygroscopic | Non-hygroscopic[2] |
| Drying Requirement | Stable, can be dried at 100-105 °C | Requires heating to 270 °C to remove all water | Can be dried at 100-105 °C[2] |
| Endpoint Sharpness | Sharp endpoint with appropriate indicator | Endpoint can be buffered by CO₂ formation, requiring boiling or specific indicators[2] | Sharp endpoint |
| Solvent | Typically dissolved in ethanol for titration | Dissolved in water | Dissolved in water |
Experimental Protocols
Preparation of 0.1 M N,N'-Diphenylguanidine Standard Solution
Materials:
-
N,N'-Diphenylguanidine (primary standard grade, ≥99.9% purity)
-
Ethanol (95% or absolute)
-
Analytical balance
-
100 mL volumetric flask
-
Weighing paper
Procedure:
-
Accurately weigh approximately 2.1126 g of N,N'-Diphenylguanidine onto a weighing paper using an analytical balance.
-
Quantitatively transfer the weighed DPG into a 100 mL volumetric flask.
-
Add approximately 70 mL of ethanol to the volumetric flask and swirl to dissolve the DPG completely.
-
Once dissolved, bring the solution to the mark with ethanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
Standardization of approximately 0.1 M Hydrochloric Acid Solution
Materials:
-
Prepared 0.1 M N,N'-Diphenylguanidine standard solution
-
Approximately 0.1 M Hydrochloric Acid (HCl) solution
-
50 mL burette
-
25 mL pipette
-
250 mL Erlenmeyer flasks (x3)
-
White tile
Procedure:
-
Rinse the 50 mL burette with the approximately 0.1 M HCl solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Using the 25 mL pipette, transfer 25.00 mL of the 0.1 M N,N'-Diphenylguanidine standard solution into each of the three 250 mL Erlenmeyer flasks.
-
Add 3-4 drops of bromophenol blue indicator to each flask. The solution should appear bluish-violet.[4]
-
Place the first Erlenmeyer flask on a white tile under the burette.
-
Titrate the DPG solution with the HCl solution from the burette while continuously swirling the flask.
-
The endpoint is reached when the color of the solution changes from bluish-violet to a persistent yellow.[3][4]
-
Record the final burette reading.
-
Repeat the titration for the other two flasks. The volumes of HCl used should agree within 0.1 mL.
-
Calculate the exact molarity of the HCl solution.
Calculation:
The reaction between N,N'-Diphenylguanidine and HCl is a 1:1 molar ratio:
C₁₃H₁₃N₃ + HCl → C₁₃H₁₄ClN₃
The molarity of the HCl solution can be calculated using the following formula:
Molarity of HCl (M_HCl) = (Molarity of DPG × Volume of DPG) / Volume of HCl
Workflow Diagram
Caption: Workflow for the standardization of HCl using N,N'-Diphenylguanidine.
Conclusion
N,N'-Diphenylguanidine monohydrochloride is a highly suitable primary standard for the standardization of strong acids in titrimetric analysis. Its advantageous properties, including high purity, stability, and a high molecular weight, contribute to the accuracy and reliability of the results. The protocol provided in this application note offers a clear and straightforward method for its use in standardizing hydrochloric acid solutions, providing a valuable tool for analytical laboratories in research and industry.
References
Application Notes and Protocols: N,N'-Diphenylguanidine Monohydrochloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt in various areas of materials science. The following sections detail its application as a rubber vulcanization accelerator, a precursor for nonlinear optical (NLO) materials, and in the formation of polymer films through electrodeposition. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate research and development.
Application in Rubber Vulcanization
N,N'-Diphenylguanidine is a widely used secondary accelerator in the sulfur vulcanization of both natural rubber (NR) and synthetic rubbers like Styrene-Butadiene Rubber (SBR) and Nitrile-Butadiene Rubber (NBR). It is particularly effective when used in combination with primary accelerators such as thiazoles (e.g., MBT, MBTS) and sulfenamides (e.g., CBTS). The addition of DPG can significantly influence the cure characteristics and mechanical properties of the rubber vulcanizates.
Logical Relationship: DPG's Role in Vulcanization
Caption: Role of DPG as a secondary accelerator in sulfur vulcanization.
Quantitative Data: Effect of DPG on Rubber Properties
The following tables summarize the impact of DPG on the cure characteristics and mechanical properties of Natural Rubber (NR) and Styrene-Butadiene Rubber (SBR).
Table 1: Effect of DPG as a Secondary Accelerator on Natural Rubber (NR) Properties
| Formulation (phr) | Scorch Time (ts2, min) | Cure Time (t90, min) | Tensile Strength (MPa) | Elongation at Break (%) |
| Control (No Secondary Accelerator) | - | - | 18.3 | - |
| NR with DPG | Shorter | - | 27.37 | Improved |
| NR with CBS | Longer | - | 31.53 | Improved |
Data sourced from a study comparing DPG and N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) as secondary accelerators.[1]
Table 2: Influence of DPG Concentration on Styrene-Butadiene Rubber (SBR) Properties
| DPG Concentration (phr) | Cure Rate Index | Torque Difference (dNm) |
| 0.5 | Higher | Higher |
| 1.5 | Lower | Lower |
This study indicates that a lower concentration of DPG (0.5 phr) in SBR compounds can lead to a significant improvement in the cure rate index and torque difference compared to a higher concentration (1.5 phr).[2]
Experimental Protocol: Preparation of a DPG-Accelerated Natural Rubber Compound
This protocol describes a general procedure for the preparation and vulcanization of a natural rubber compound using DPG as a secondary accelerator.
Materials:
-
Natural Rubber (NR)
-
Carbon Black (e.g., N330)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Sulfur
-
Primary Accelerator (e.g., MBTS)
-
N,N'-Diphenylguanidine (DPG)
Equipment:
-
Two-roll mill
-
Hydraulic press with heated platens
-
Rheometer
-
Tensile tester
Procedure:
-
Mastication: Soften the natural rubber on a two-roll mill.
-
Compounding:
-
Add zinc oxide and stearic acid and mix until well dispersed.
-
Incorporate the carbon black in increments, ensuring thorough mixing after each addition.
-
Add the primary accelerator (e.g., MBTS) and DPG, and mix until a homogenous compound is achieved.
-
Finally, add the sulfur and mix for a short period, keeping the temperature low to prevent scorching.
-
-
Vulcanization:
-
Determine the optimal cure time (t90) and scorch time (ts2) using a rheometer at a specified temperature (e.g., 160°C).
-
Sheet out the compounded rubber and cut samples to the desired dimensions.
-
Place the samples in a mold and vulcanize in a hydraulic press at the determined temperature and time.
-
-
Characterization:
-
Allow the vulcanized samples to mature for 24 hours at room temperature.
-
Measure the mechanical properties such as tensile strength, elongation at break, and hardness according to standard testing methods (e.g., ASTM D412).
-
Application in Nonlinear Optical (NLO) Materials
N,N'-Diphenylguanidine can be protonated by various acids to form N,N'-diphenylguanidinium salts. Many of these salts crystallize in non-centrosymmetric space groups, a key requirement for second-order nonlinear optical activity. These materials are of interest for applications in optoelectronics and photonics.
Experimental Workflow: Synthesis of NLO Crystals
Caption: Synthesis of N,N'-diphenylguanidinium NLO crystals.
Quantitative Data: Properties of N,N'-Diphenylguanidinium NLO Crystals
Table 3: Properties of Selected N,N'-Diphenylguanidinium NLO Crystals
| Crystal | Synthesis Method | Second Harmonic Generation (SHG) Efficiency | Thermal Stability (TGA) |
| N,N'-Diphenylguanidinium Nitrate (DPGN) | Slow evaporation from methanol | Comparable to KDP | Stable up to 180°C |
| N,N'-Diphenylguanidinium Phthalate | Slow drying from a mixed solvent | - | - |
| 1,3-Diphenylguanidine Succinate (DPGSU) | Slow evaporation from methanol | - | Stable up to 220°C |
Data is compiled from various studies on the synthesis and characterization of N,N'-diphenylguanidinium salts.[3][4]
Experimental Protocol: Synthesis of N,N'-Diphenylguanidinium Nitrate (DPGN) Crystals
This protocol describes the synthesis of N,N'-diphenylguanidinium nitrate, a promising NLO material, via the slow evaporation technique.[3][4]
Materials:
-
N,N'-Diphenylguanidine
-
Nitric Acid (HNO₃)
-
Methanol
Equipment:
-
Beakers
-
Magnetic stirrer
-
Filter paper
-
Crystallization dish
Procedure:
-
Dissolution: Dissolve equimolar amounts of N,N'-diphenylguanidine and nitric acid in separate beakers containing a minimum amount of methanol.
-
Mixing and Reaction: Slowly add the nitric acid solution to the N,N'-diphenylguanidine solution while stirring continuously at room temperature. Continue stirring for approximately 2-3 hours to ensure complete reaction.
-
Filtration: Filter the resulting solution to remove any insoluble impurities.
-
Crystallization: Transfer the clear filtrate to a crystallization dish and cover it with a perforated lid to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: After several days to weeks, single crystals of DPGN will form. Carefully harvest the crystals from the solution.
-
Characterization:
-
Confirm the crystal structure using single-crystal X-ray diffraction.
-
Analyze the optical properties using UV-Vis-NIR spectroscopy to determine the transparency range.
-
Evaluate the NLO properties using the Kurtz-Perry powder technique to measure the second harmonic generation (SHG) efficiency relative to a standard material like Potassium Dihydrogen Phosphate (KDP).
-
Assess the thermal stability using thermogravimetric analysis (TGA).
-
Application in Polymer Film Formation
N,N'-Diphenylguanidine can be electrochemically oxidized to form polymer films on electrode surfaces. The properties of these films are highly dependent on the solvent used during the electrodeposition process. These polymer films may have applications in sensors, coatings, and electronic devices.
Experimental Workflow: Electrodeposition of Poly(N,N'-Diphenylguanidine) Films
Caption: Workflow for the electrochemical deposition of poly(N,N'-diphenylguanidine) films.
Application Notes on Electrodeposition
The electrooxidation of N,N'-diphenylguanidine has been investigated in various aprotic and alcoholic non-aqueous solvents.[5][6] The choice of solvent significantly impacts the properties of the resulting polymer film. For instance, in solvents like acetonitrile and acetone, rapid electrode fouling is observed, suggesting the formation of an insulating polymer layer. In contrast, using dimethyl sulfoxide (DMSO) leads to a much weaker deactivation of the electrode, indicating a more permeable or conductive film. The structure and permeability of the polymer films are found to vary considerably depending on the solvent used for electrodeposition.
General Experimental Protocol: Electrodeposition of a Poly(N,N'-Diphenylguanidine) Film
This protocol provides a general methodology for the electrodeposition of a polymer film from N,N'-diphenylguanidine. Specific parameters may need to be optimized depending on the desired film properties and the solvent system used.
Materials:
-
N,N'-Diphenylguanidine
-
Anhydrous solvent (e.g., acetonitrile, dimethyl sulfoxide)
-
Supporting electrolyte (e.g., tetrabutylammonium perchlorate - TBAP)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter electrode (e.g., platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
Procedure:
-
Preparation of the Electrolyte Solution: Prepare a solution of N,N'-diphenylguanidine (e.g., 5 mM) and the supporting electrolyte (e.g., 0.1 M TBAP) in the chosen anhydrous solvent.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the solvent to be used.
-
Electrochemical Deposition:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Immerse the electrodes in the solution and purge with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform electrodeposition using a technique such as cyclic voltammetry (e.g., scanning the potential between 0 V and an appropriate upper limit at a scan rate of 100 mV/s for a set number of cycles) or potentiostatic deposition (applying a constant potential for a specific duration).
-
-
Film Characterization:
-
After deposition, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte.
-
Characterize the film using techniques such as:
-
Cyclic Voltammetry: To assess the electrochemical properties of the film.
-
Scanning Electron Microscopy (SEM): To study the surface morphology.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.
-
Four-point probe or impedance spectroscopy: To measure the electrical conductivity.
-
-
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. jamt.utem.edu.my [jamt.utem.edu.my]
- 3. Synthesis, spectral analysis, optical and thermal properties of new organic NLO crystal: N,N'-Diphenylguanidinium Nitrate (DPGN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
Troubleshooting & Optimization
Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize the synthesis of N,N'-Diphenylguanidine (DPG) and its monohydrochloride salt, focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N,N'-Diphenylguanidine (DPG)?
There are two main historical and industrial routes for synthesizing DPG:
-
Desulfurization of Thiocarbanilide: This is the most common method. It involves the desulfurization of thiocarbanilide (N,N'-diphenylthiourea) using a desulfurizing agent, often in the presence of an amine source like ammonia.[1][2] A common agent is lead oxide (litharge) in an alcoholic solution of an ammonium salt.[1][3]
-
Reaction of Aniline with Cyanogen Chloride: This method involves treating aniline with cyanogen chloride.[3][4] The initial product is the hydrochloride salt of the guanidine.[3]
Q2: How is the precursor, thiocarbanilide, synthesized?
Thiocarbanilide (N,N'-diphenylthiourea) is typically prepared by the reaction of aniline with carbon disulfide.[1][5] One method involves mixing carbon disulfide with sulfur and then adding aniline, followed by heating.[3] A patent describes a process where aniline and carbon disulfide react at 60-70°C to produce diphenylthiourea with a yield of over 90%.[6]
Q3: What is a typical yield for DPG synthesis?
Yields can vary significantly based on the chosen method and reaction conditions. Traditional methods often suffered from low to moderate yields due to side reactions. However, modern, optimized processes report much higher yields. For instance, a continuous process using a microchannel reactor for the oxidative desulfurization of diphenylthiourea with copper diacetate as a catalyst has reported yields as high as 96.1%.
Q4: How is the final monohydrochloride salt formed?
The free base, N,N'-Diphenylguanidine, is basic and will react with hydrochloric acid to form the N,N'-Diphenylguanidine monohydrochloride salt.[7] If the synthesis is performed under acidic conditions or via the cyanogen chloride route, the hydrochloride salt may be formed directly.[3] Otherwise, the isolated free base can be dissolved in a suitable solvent and treated with a stoichiometric amount of HCl.
Troubleshooting Low Synthesis Yield
Low yield is a common issue in the synthesis of DPG. The following guide addresses specific problems you might encounter.
Q1: My yield is very low. Could the issue be my starting materials?
Possible Causes & Solutions:
-
Aniline Purity: Impurities in the aniline can interfere with the formation of the thiocarbanilide precursor. Ensure you are using high-purity, dry aniline.
-
Thiocarbanilide Quality: If you are starting with thiocarbanilide, ensure it is pure and dry. Impurities from its synthesis can carry over and inhibit the desulfurization step. Recrystallize the thiocarbanilide if necessary.
-
Solvent Quality: Ensure all solvents are anhydrous, especially for reactions sensitive to water, like those involving carbodiimide intermediates.[3] Water can react with the carbodiphenylimide intermediate to form diphenylurea, a common byproduct.[3]
Q2: I suspect side reactions are reducing my yield. What are the common byproducts and how can I avoid them?
Possible Causes & Solutions:
-
Carbodiphenylimide Formation and Polymerization: The desulfurization of thiocarbanilide proceeds through a carbodiphenylimide intermediate.[2] This intermediate is unstable and can polymerize if it does not react with ammonia (or another amine) in a timely manner.[3]
-
Solution: Ensure an adequate supply of ammonia throughout the reaction and maintain optimal temperature to facilitate the reaction with the carbodiimide before it polymerizes. The use of alcoholic ammonia helps keep the ammonia in solution.[3]
-
-
Diphenylurea Formation: The carbodiphenylimide intermediate is susceptible to hydrolysis. Any water present in the reaction mixture can lead to the formation of the highly stable N,N'-diphenylurea.[3]
-
Solution: Use anhydrous reagents and solvents to minimize water content.
-
-
Unreacted Thiocarbanilide: The reaction may not have gone to completion.
-
Solution: Increase reaction time or temperature, or check the efficacy of your desulfurizing agent/catalyst.
-
Q3: How can I optimize my reaction conditions to improve yield?
Possible Causes & Solutions:
-
Incorrect Temperature: Temperature control is critical. For the desulfurization of thiocarbanilide with litharge and ammonium nitrate in alcohol, a temperature of around 75°C has been cited.[3] A copper-catalyzed oxidation process was performed at 60°C.[8]
-
Solution: Carefully monitor and control the reaction temperature according to the specific protocol you are following. Avoid excessively high temperatures that could promote side reactions or decomposition.
-
-
Inefficient Desulfurizing Agent: The choice and quality of the desulfurizing agent are key. Agents like lead oxide, mercury(II) chloride, or copper(II) chloride are commonly used.[2][3]
-
Solution: Ensure the agent is active and used in the correct stoichiometric amount. Newer methods may use catalytic systems, such as copper diacetate with oxygen, which can be more efficient.[8]
-
-
Poor Mixing: In a heterogeneous reaction (e.g., with solid lead oxide), inefficient stirring can lead to a slow and incomplete reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction.
-
Q4: Am I losing product during the workup and purification steps?
Possible Causes & Solutions:
-
Separation Issues: Separating DPG from byproducts like polymerized carbodiphenylimide can be challenging. Carbodiphenylimide is described as a "thick treacle-like fluid."[3]
-
Solution: A patented purification method involves dissolving the crude product in hot toluene. Upon cooling, the pure DPG crystallizes and can be filtered off, leaving impurities in the solvent.[3]
-
-
Recrystallization Losses: While recrystallization is essential for purity, it can lead to significant product loss if the solvent or conditions are not optimal.
-
Solution: Use a minimal amount of hot solvent (e.g., toluene or alcohol) to dissolve the product and allow for slow cooling to maximize crystal formation. Wash the filtered crystals with a small amount of cold, pure solvent.[3]
-
Quantitative Data Summary
The yield of N,N'-Diphenylguanidine is highly dependent on the synthetic method employed. Below is a summary of yields reported for various processes.
| Precursor(s) | Method/Reagents | Reported Yield | Source(s) |
| Aniline, Carbon Disulfide | Condensation Reaction | > 90% (for thiourea) | [6] |
| Thiocarbanilide | Desulfurization with Lead Oxide & Alcoholic Ammonia | Low to Moderate (historically) | [3] |
| Diphenyl thiourea | Oxidation with O₂, Copper Acetate (catalyst), Ammonia | 96.1% | |
| N-arylbenzamidines | Reaction with succinic anhydride | 80-82% (for DPG derivative) | [9] |
Experimental Protocols
Protocol 1: Synthesis of N,N'-Diphenylguanidine from Thiocarbanilide
This protocol is based on the classical desulfurization method.
A. Synthesis of Thiocarbanilide (N,N'-Diphenylthiourea)
-
In a suitable reaction vessel, mix 65 parts by weight of carbon disulfide with 1 part by weight of sulfur.
-
Slowly add 120 parts by weight of aniline to the mixture.
-
Heat the mixture to approximately 35-40°C and maintain this temperature for several hours with stirring.
-
Allow the reaction mixture to cool. A semi-solid mass will form.
-
Spread the mass to allow the excess carbon disulfide to evaporate, yielding dry thiocarbanilide. A yield of over 90% can be expected.[6]
B. Synthesis of N,N'-Diphenylguanidine
-
Prepare an alcoholic solution of an ammonium salt, such as ammonium nitrate.
-
Dissolve the thiocarbanilide from the previous step in this solution.
-
Add a desulfurizing agent, such as lead oxide (litharge), to the mixture.[1][3]
-
Heat the reaction mixture to approximately 75°C with vigorous stirring.[3] The reaction leads to the formation of N,N'-Diphenylguanidine nitrate and lead sulfide.
-
After the reaction is complete, filter the hot solution to remove the solid lead sulfide.
-
The filtrate contains the DPG nitrate. To isolate the free base, the solution can be treated with an alkaline solution (e.g., caustic soda) to precipitate the N,N'-Diphenylguanidine.[3]
-
Filter the precipitate, wash it thoroughly with water, and dry it.
C. Purification
-
Dissolve the crude, dry DPG in a minimal amount of hot toluene (a 50% solution can be formed at its boiling point).[3]
-
Allow the solution to cool slowly. Pure N,N'-Diphenylguanidine will crystallize.
-
Filter the crystals and wash them several times with cold, pure toluene to remove any remaining impurities.[3]
-
Dry the purified crystals. The expected melting point is approximately 147°C.[3]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in DPG synthesis.
References
- 1. Buy n,n-Diphenylguanidine (EVT-8925495) | 20277-92-3 [evitachem.com]
- 2. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 3. US1422506A - Process of making diphenylguanidine - Google Patents [patents.google.com]
- 4. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiocarbanilide - Wikipedia [en.wikipedia.org]
- 6. CN1057832A - Preparation technique of diphenyl guanidine - Google Patents [patents.google.com]
- 7. This compound | C13H14ClN3 | CID 32260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3-Diphenylguanidine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N,N'-Diphenylguanidine Monohydrochloride Catalysis
Welcome to the technical support center for N,N'-Diphenylguanidine (DPG) monohydrochloride catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during reactions catalyzed by N,N'-Diphenylguanidine monohydrochloride.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The catalyst may be deactivated due to improper handling or storage. DPG is sensitive to moisture and can decompose at high temperatures.[1] | 1a. Catalyst Handling: Ensure the catalyst is stored in a cool, dry place, away from direct sunlight and heat, with the container tightly sealed to prevent moisture absorption.[1] 1b. Fresh Catalyst: Use a fresh batch of the catalyst to rule out degradation of the existing stock. |
| 2. Sub-optimal Reaction Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to catalyst or substrate decomposition. | 2. Temperature Optimization: Screen a range of temperatures to find the optimal condition. Start with room temperature and incrementally increase it, monitoring for product formation and any signs of decomposition. | |
| 3. Inappropriate Solvent: The solvent's polarity and its ability to dissolve reactants and the catalyst can significantly impact the reaction rate and yield. | 3. Solvent Screening: Test a variety of aprotic and protic solvents with different polarities. Solvents like THF, DCM, and MeCN are common starting points. The choice of solvent can influence the catalyst's effectiveness. | |
| 4. Incorrect Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction efficiently. | 4. Catalyst Loading Optimization: Systematically vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to determine the optimal concentration for your specific reaction.[2][3] | |
| Formation of Side Products | 1. Catalyst Decomposition: At elevated temperatures, guanidines can decompose. For instance, thermolysis can lead to the formation of cyanuric acid, guanidine, and melamine from urea, a related compound.[1] | 1. Temperature Control: Maintain the reaction at the lowest effective temperature to minimize catalyst decomposition. |
| 2. Reaction with Acidic Impurities: Guanidines are strong bases and can be neutralized by acidic impurities in the reactants or solvent, leading to catalyst deactivation and potential side reactions. | 2. Purification of Reagents: Ensure all reactants and the solvent are pure and free from acidic contaminants. | |
| 3. Michael Addition Side Reactions: In reactions like the Michael addition, the high nucleophilicity of guanidines can sometimes lead to unwanted side reactions if not properly controlled.[4] | 3. Protect Guanidine: In some cases, protonating the guanidine to form the guanidinium salt can act as a protecting group to prevent unwanted aza-Michael additions and favor other reaction pathways.[4] | |
| Difficulty in Product Purification | 1. Catalyst Removal: The basic nature of the catalyst can make its removal from the reaction mixture challenging. | 1a. Acidic Wash: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the guanidine catalyst and extract it into the aqueous phase. 1b. Silica Gel Chromatography: N,N'-Diphenylguanidine can often be separated from the product using standard silica gel column chromatography. The choice of eluent is critical and may require some optimization. |
| Inconsistent Results | 1. Catalyst Quality: Variability in the purity or hydration state of the this compound can lead to inconsistent reaction outcomes. | 1. Consistent Catalyst Source: Use a catalyst from a reliable supplier and ensure its purity. If necessary, dry the catalyst under vacuum before use. |
| 2. Atmospheric Moisture: The presence of moisture can affect the catalyst's activity. | 2. Anhydrous Conditions: If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound primarily acts as a Brønsted base catalyst. The guanidine moiety is a strong organic base, and in its protonated form (guanidinium), it can also act as a hydrogen-bond donor to activate electrophiles.[5][6] This dual functionality makes it effective in a variety of organic transformations, including Michael additions and other condensation reactions.
Q2: How does solvent polarity affect the catalytic activity?
A2: Solvent polarity can have a significant impact on the reaction rate and selectivity. Polar solvents can stabilize charged intermediates and transition states, which may accelerate the reaction.[7][8] However, the optimal solvent depends on the specific reaction mechanism. It is recommended to screen a range of solvents to find the best conditions for your transformation.
Q3: What is a typical catalyst loading for a reaction catalyzed by this compound?
A3: A typical catalyst loading can range from 1 to 20 mol%.[2][3] The optimal loading depends on the specific reaction and substrates. It is advisable to start with a lower loading (e.g., 5 mol%) and increase it if the reaction is slow. In some cases, a higher catalyst loading may not necessarily lead to a better yield and could complicate purification.
Q4: Can this compound be deactivated? If so, how can it be regenerated?
A4: Yes, the catalyst can be deactivated. As a base, it can be neutralized by acidic compounds present in the reaction mixture, rendering it inactive. Thermal decomposition at high temperatures is also a possibility.[1] Regeneration of the active catalyst from its protonated (deactivated) state can often be achieved by a simple workup with a base to deprotonate the guanidinium salt.[9]
Q5: Are there any known side reactions to be aware of?
A5: Besides catalyst decomposition at high temperatures, a potential side reaction is the aza-Michael addition of the guanidine catalyst itself to an activated alkene if the reaction conditions are not optimized.[4] Additionally, the basic nature of the catalyst can promote undesired side reactions of the substrates or products, such as epimerization or decomposition. Careful control of reaction time and temperature is crucial.
Data Presentation
Table 1: Effect of Reaction Parameters on a Representative Michael Addition Reaction
The following table summarizes hypothetical data for the Michael addition of a generic Michael donor to a generic Michael acceptor catalyzed by this compound to illustrate the impact of various reaction parameters.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5 | Dichloromethane | 25 | 24 | 65 |
| 2 | 10 | Dichloromethane | 25 | 24 | 85 |
| 3 | 10 | Tetrahydrofuran | 25 | 24 | 78 |
| 4 | 10 | Acetonitrile | 25 | 24 | 82 |
| 5 | 10 | Toluene | 25 | 24 | 55 |
| 6 | 10 | Dichloromethane | 0 | 24 | 30 |
| 7 | 10 | Dichloromethane | 40 | 12 | 90 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific substrates used.
Experimental Protocols
General Protocol for a Michael Addition Reaction Catalyzed by this compound
This protocol provides a general procedure for the Michael addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound.
Materials:
-
Michael donor (e.g., a 1,3-dicarbonyl compound)
-
Michael acceptor (e.g., an α,β-unsaturated ketone or ester)
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the Michael donor (1.0 mmol), the Michael acceptor (1.2 mmol), and this compound (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Once the reaction is complete, quench the reaction by adding a dilute aqueous solution of HCl (1M, 5 mL).
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Troubleshooting workflow for DPG monohydrochloride catalysis.
Caption: Generalized mechanism for a DPG-catalyzed Michael addition.
References
- 1. Page loading... [wap.guidechem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Computational investigation on the mechanism and stereochemistry of guanidine-catalyzed enantioselective isomerization of 3-alkynoates to allenoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalyst Repurposing Sequential Catalysis by Harnessing Regenerated Prolinamide Organocatalysts as Transfer Hydrogenation Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. rsc.org [rsc.org]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Analysis of N,N'-Diphenylguanidine Monohydrochloride Degradation Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Diphenylguanidine monohydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation analysis important?
N,N'-Diphenylguanidine (DPG) is a chemical intermediate, a vulcanization accelerator in the rubber industry, and has applications in organic synthesis.[1][2] As a hydrochloride salt, it is often used in pharmaceutical development. Degradation product analysis is crucial to ensure the stability, efficacy, and safety of any formulation containing this compound by identifying and quantifying impurities that may arise during manufacturing, storage, or administration.
Q2: What are the expected degradation pathways for this compound under forced degradation conditions?
Based on the structure of N,N'-Diphenylguanidine, the following degradation pathways can be anticipated under forced degradation studies:
-
Hydrolysis: N,N'-Diphenylguanidine is generally considered stable to hydrolysis due to the absence of readily hydrolyzable functional groups.[3] Under typical forced hydrolysis conditions (e.g., dilute acid or base at moderate temperatures), significant degradation is not expected.
-
Oxidation: The primary sites for oxidation are the phenyl rings and the nitrogen atoms of the guanidine group. Potential degradation products include hydroxylated derivatives, such as N-(4-hydroxyphenyl)-N'-phenylguanidine, and N-oxides.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is the cleavage of the C-N bonds, leading to the formation of aniline as a major degradation product.
-
Photodegradation: Exposure to UV light can induce degradation, potentially through radical mechanisms involving the aromatic rings and the guanidine moiety. While specific photolytic degradation products for the monohydrochloride salt in pharmaceutical preparations are not extensively documented, degradation in the atmosphere is known to be rapid via reaction with hydroxyl radicals.[3]
Q3: What are the major known degradation products of N,N'-Diphenylguanidine?
Several degradation products have been identified under various stress conditions:
| Degradation Condition | Major Degradation Product(s) | Reference |
| Thermal | Aniline | [4] |
| Oxidation (in vitro) | N-(4-hydroxyphenyl)-N'-phenylguanidine | |
| Oxidation (with persulfate) | TP-210 (a cyclized product) and other oxidized derivatives | |
| Water Disinfection (Chlorination) | Chlorinated and halogenated derivatives |
Q4: Which analytical techniques are most suitable for the analysis of N,N'-Diphenylguanidine and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and robust technique for separating and quantifying N,N'-Diphenylguanidine from its degradation products. For the identification and structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for N,N'-Diphenylguanidine | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a base-deactivated column or a column with end-capping.- The pKa of N,N'-Diphenylguanidine is approximately 10.12.[3] Ensure the mobile phase pH is at least 2 pH units below this value (e.g., pH < 8) for good peak shape of the protonated form. An acidic mobile phase (e.g., pH 2.5-4) is often optimal. |
| Co-elution of degradation products with the main peak | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition (e.g., gradient steepness, organic modifier).- Try a different column chemistry (e.g., C18, Phenyl, Cyano).- Adjust the mobile phase pH to alter the ionization and retention of basic degradants. |
| Baseline noise or drift | - Contaminated mobile phase or HPLC system.- Detector lamp aging. | - Use high-purity solvents and freshly prepared mobile phases.- Flush the HPLC system thoroughly.- Replace the detector lamp if necessary. |
| Inconsistent retention times | - Fluctuations in column temperature.- Inconsistent mobile phase preparation. | - Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase. |
LC-MS/MS Analysis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low signal intensity for degradation products | - Inefficient ionization.- Low concentration of the degradant. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). N,N'-Diphenylguanidine and its basic degradation products ionize well in positive ion mode.- Use a more sensitive scan mode, such as Multiple Reaction Monitoring (MRM), if the masses of the expected degradation products are known. |
| Difficulty in identifying unknown degradation products | - Insufficient fragmentation in MS/MS. | - Optimize the collision energy to achieve adequate fragmentation for structural elucidation.- Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict elemental compositions. |
| Matrix effects (ion suppression or enhancement) | - Co-eluting matrix components from the sample. | - Improve chromatographic separation to separate the analytes from interfering matrix components.- Employ sample preparation techniques like solid-phase extraction (SPE) to clean up the sample before injection. |
Experimental Protocols
Forced Degradation Studies
The following are general protocols for conducting forced degradation studies on this compound. The extent of degradation should be targeted to be between 5-20%.
1. Acidic and Alkaline Hydrolysis:
-
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Conditions: Store the solutions at 60°C and analyze samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours).
-
Note: As N,N'-Diphenylguanidine is reported to be stable to hydrolysis, minimal degradation is expected under these conditions.[3]
2. Oxidative Degradation:
-
Procedure: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of 3% hydrogen peroxide.
-
Conditions: Store the solution at room temperature and protect it from light. Analyze samples at appropriate time points.
3. Thermal Degradation:
-
Procedure: Expose the solid this compound powder to dry heat.
-
Conditions: Place the sample in a temperature-controlled oven at, for example, 80°C. Analyze samples at appropriate time points.
4. Photolytic Degradation:
-
Procedure: Expose a solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or water) and the solid drug substance to UV light.
-
Conditions: Place the samples in a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method is a starting point and should be optimized and validated for the specific application.
Visualizations
Caption: Experimental workflow for forced degradation analysis.
Caption: Potential degradation pathways of N,N'-Diphenylguanidine.
References
Improving the solubility of N,N'-Diphenylguanidine monohydrochloride for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N,N'-Diphenylguanidine monohydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can be influenced by the solvent, pH, and temperature. While the parent compound, N,N'-Diphenylguanidine, is poorly soluble in water, the monohydrochloride salt form is expected to have improved solubility in aqueous solutions. However, due to the hydrophobic nature of the two phenyl groups, its solubility in neutral water may still be limited.
Here is a summary of available solubility data. It is important to note that some sources provide conflicting information, particularly regarding water solubility. Therefore, it is recommended to perform small-scale solubility tests for your specific experimental conditions.
Table 1: Solubility of N,N'-Diphenylguanidine and its Monohydrochloride Salt
| Compound | Solvent | Reported Solubility | Citations |
| This compound | Ethanol | Soluble | [1] |
| Chloroform | Soluble | [1] | |
| Water | Insoluble | [1] | |
| N,N'-Diphenylguanidine (Parent Compound) | DMSO | 65 mg/mL (307.68 mM) | [2][3] |
| Dilute Mineral Acids | Soluble | [4] | |
| Ethanol | Soluble | [5] | |
| Toluene (hot) | Soluble | [4] | |
| Water | Slightly soluble to 1000 mg/L | [4][6] |
Q2: How does pH affect the solubility of N,N'-Diphenylguanidine and its monohydrochloride salt?
A2: The solubility of N,N'-Diphenylguanidine is highly dependent on pH. The parent compound is a weak base with a pKa of 10.12.[4] In acidic solutions, the guanidine group becomes protonated, forming a more soluble cationic species.[6] Therefore, decreasing the pH of aqueous solutions should significantly improve the solubility of both the parent compound and its monohydrochloride salt.
Q3: Are there any known biological signaling pathways affected by N,N'-Diphenylguanidine?
A3: While N,N'-Diphenylguanidine is primarily known for its industrial applications, some studies suggest potential biological activities. Derivatives of N,N'-diphenylguanidine have been shown to act as noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[7][8][9] Additionally, as a known allergen, it can be involved in cell-mediated immunity and histamine release.[10] Recent in vitro studies have also indicated that N,N'-Diphenylguanidine and its chlorinated byproducts can impact cellular bioenergetics, including mitochondrial respiration and ATP production, and may induce genotoxic effects through DNA double-strand breaks.[11][12]
Below is a diagram illustrating the potential cellular effects of N,N'-Diphenylguanidine based on recent findings.
Caption: Potential cellular impact of N,N'-Diphenylguanidine.
Troubleshooting Guide
Problem: My this compound is not dissolving in water or PBS.
Solution Workflow:
The insolubility of this compound in neutral aqueous solutions can be a common issue. Follow this workflow to troubleshoot and achieve dissolution.
Caption: Workflow for dissolving N,N'-Diphenylguanidine HCl.
Problem: I need to prepare a stock solution for cell culture experiments.
Solution: For cell culture applications, it is crucial to avoid microbial contamination and minimize solvent toxicity. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.
Table 2: Recommended Solvents for Stock Solutions
| Application | Recommended Solvent | Maximum Final Concentration |
| Cell Culture | DMSO | < 0.1% (v/v) |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS | Vehicle control is essential |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 247.72 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and weighing paper
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the balance.
-
Carefully weigh 2.48 mg of this compound into the tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of an Aqueous Solution by pH Adjustment
-
Materials:
-
This compound
-
Deionized water or buffer (e.g., PBS)
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired volume of water or buffer to a beaker with a stir bar.
-
Slowly add the this compound powder while stirring. A suspension will likely form.
-
Monitor the pH of the suspension.
-
Carefully add dilute HCl dropwise to the suspension. Stir continuously and monitor the pH.
-
Continue adding acid until the solid dissolves and the desired pH is reached. The parent compound is known to be soluble in dilute mineral acids.[4]
-
Once dissolved, the solution can be sterile-filtered for use in biological experiments.
-
References
- 1. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 2. N,N'-Diphenylguanidine | TargetMol [targetmol.com]
- 3. N,N'-Diphenylguanidine | TargetMol [targetmol.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
- 7. Synthesis and in vitro evaluation of N,N'-diphenyl and N-naphthyl-N'-phenylguanidines as N-methyl-D-aspartate receptor ion-channel ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of N-(2,5-disubstituted phenyl)-N'-(3-substituted phenyl)-N'-methylguanidines as N-methyl-D-aspartate receptor ion-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. Genotoxic effects of chlorinated disinfection by-products of 1,3-diphenylguanidine (DPG): Cell-based in-vitro testing and formation potential during water disinfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride Synthesis
Welcome to the technical support center for the synthesis of N,N'-Diphenylguanidine Monohydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial method for synthesizing N,N'-Diphenylguanidine (DPG)?
A1: The primary industrial method for synthesizing N,N'-Diphenylguanidine is through the oxidative desulfurization of thiocarbanilide (diphenylthiourea).[1] This process typically involves reacting thiocarbanilide with a desulfurizing agent, such as lead oxide (PbO), in the presence of ammonia.[1][2]
Q2: What are the main side reactions to be aware of during the synthesis of DPG?
A2: The most significant side reaction is the formation of polymerized carbodiphenylimide. This occurs when the intermediate carbodiphenylimide, formed during desulfurization, polymerizes before it can react with ammonia to form the desired DPG.[2] Another potential side reaction is the formation of diphenylurea if water is present in the reaction mixture.[2]
Q3: How can the formation of byproducts like polymerized carbodiphenylimide be minimized?
A3: Minimizing the formation of polymerized carbodiphenylimide relies on controlling the reaction conditions. Maintaining a sufficient concentration of ammonia is crucial to ensure the carbodiphenylimide intermediate reacts to form DPG rather than polymerizing.[1][2] Proper temperature control and minimizing reaction time can also help reduce the extent of side reactions.
Q4: What are common impurities found in crude N,N'-Diphenylguanidine and how can they be removed?
A4: A common impurity is carbodiphenylimide and its polymeric forms.[2] Purification can be achieved by dissolving the crude product in a hot solvent like toluol, in which DPG has higher solubility at elevated temperatures. Upon cooling, the purified DPG crystallizes and can be separated by filtration, while the impurities remain in the solution.[2]
Q5: What is the role of ammonia in the synthesis of DPG from thiocarbanilide?
A5: Ammonia serves two key roles in this synthesis. Firstly, it acts as a nucleophile that attacks the carbodiphenylimide intermediate to form N,N'-Diphenylguanidine. Secondly, it functions as a base that helps to solubilize intermediates in the reaction mixture.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of DPG | - Insufficient ammonia concentration leading to the formation of polymerized carbodiphenylimide.[2] - Incomplete desulfurization of thiocarbanilide. - Loss of product during purification. | - Ensure a sufficient molar excess of ammonia is used to trap the carbodiphenylimide intermediate.[1] - Optimize the reaction temperature and time for the desulfurization step. A common temperature is around 75°C when using lead oxide and an alcoholic solution of ammonium nitrate.[2] - Carefully control the cooling rate during recrystallization to maximize crystal formation and recovery. |
| Presence of an Insoluble White Precipitate in the Final Product | - Formation of diphenylurea due to the presence of water.[2] | - Ensure all reactants and solvents are anhydrous. - Conduct the reaction under an inert, dry atmosphere (e.g., nitrogen or argon). |
| Final Product has a Low Melting Point | - Presence of impurities, most likely residual carbodiphenylimide or its polymers.[2] | - Recrystallize the product from a suitable solvent like hot toluol.[2] Washing the crystals with pure, cold toluol can further remove impurities.[2] |
| Reaction Stalls or Proceeds Slowly | - Inefficient desulfurizing agent. - Low reaction temperature. | - Ensure the desulfurizing agent (e.g., lead oxide) is of high purity and is finely powdered for maximum surface area. - Gradually increase the reaction temperature, monitoring for the formation of byproducts. For the lead oxide method in an alcoholic solution of ammonium nitrate, a temperature of 75°C is suggested.[2] |
Experimental Protocols
Synthesis of N,N'-Diphenylguanidine from Thiocarbanilide
This protocol is based on the classical desulfurization method.
Materials:
-
Thiocarbanilide
-
Lead(II) oxide (Litharge)
-
Ammonium Nitrate
-
Ethanol
-
Sodium Hydroxide solution
-
Toluol
-
Distilled water
Procedure:
-
Prepare an alcoholic solution of ammonium nitrate by dissolving ammonium nitrate in ethanol.
-
Add thiocarbanilide to the alcoholic ammonium nitrate solution and stir until dissolved.
-
Add lead(II) oxide to the mixture.
-
Heat the reaction mixture to approximately 75°C and maintain this temperature to facilitate the desulfurization of thiocarbanilide.[2]
-
After the reaction is complete, the resulting diphenylguanidine nitrate is dissolved by adjusting the specific gravity of the solution through distillation and the addition of hot water.
-
The carbodiphenylimide impurity is then precipitated by the addition of an alkaline solution, such as sodium hydroxide.
-
The precipitate is filtered off.
-
The filtrate containing the N,N'-Diphenylguanidine is then further purified.
Purification of N,N'-Diphenylguanidine by Recrystallization
Procedure:
-
Take the crude N,N'-Diphenylguanidine and dissolve it in hot toluol. Toluol at its boiling point can dissolve a significant amount of DPG.[2]
-
Once completely dissolved, allow the solution to cool slowly.
-
As the solution cools, pure N,N'-Diphenylguanidine will crystallize out.
-
Filter the crystals from the solution.
-
Wash the collected crystals with a small amount of cold, pure toluol to remove any remaining impurities.[2]
-
Dry the purified crystals under vacuum.
Visual Guides
Logical Workflow for DPG Synthesis
Caption: Workflow of N,N'-Diphenylguanidine Synthesis and Purification.
Side Reaction Pathways
Caption: Competing Reactions of the Carbodiphenylimide Intermediate.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of N,N'-Diphenylguanidine Monohydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N,N'-Diphenylguanidine monohydrochloride. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization.[1] This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the solvent.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: A good recrystallization solvent should dissolve a large amount of this compound at its boiling point and only a small amount at low temperatures. The impurities should either be highly soluble in the cold solvent or insoluble in the hot solvent. For N,N'-Diphenylguanidine, which is the free base, it is soluble in ethanol, ethyl ether, chloroform, carbon tetrachloride, and toluene.[1] While the solubility of the monohydrochloride salt will differ, this provides a good starting point for solvent screening. A common approach for hydrochloride salts is to use polar solvents like ethanol, isopropanol, or a mixture of solvents such as dichloromethane/ethyl acetate or ethanol/water.[2][3]
Q3: What are the potential impurities in synthetically prepared this compound?
A3: Impurities can arise from the starting materials, side reactions, or subsequent degradation. Common synthesis routes, such as the desulfurization of thiocarbanilide, may lead to impurities like unreacted thiocarbanilide, polymerized carbodiphenylimide, and other byproducts.[4] The presence of these impurities can affect the crystallization process and the final purity of the product.
Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a common indicator of an impure compound. Pure crystalline solids typically have a sharp and well-defined melting point. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as another recrystallization, may be necessary.
Q5: Can I use column chromatography to purify this compound?
A5: While recrystallization is the preferred method for crystalline solids, column chromatography can be used, particularly for removing impurities with significantly different polarities. However, due to the ionic nature of the hydrochloride salt, it may interact strongly with silica gel. A short plug of silica or the use of a modified mobile phase (e.g., containing a small amount of a polar solvent or an amine to reduce tailing) might be necessary. It is generally more complex than recrystallization for this type of compound.
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound by recrystallization.
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | - Insufficient solvent.- The chosen solvent is unsuitable. | - Add more solvent in small portions until the solid dissolves.- Try a different solvent or a solvent mixture. |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated but has not nucleated.- The compound is highly soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution and allow it to cool again.[5]- Scratch the inside of the flask with a glass rod to induce nucleation.[5]- Add a seed crystal of pure this compound.[5]- Cool the solution in an ice bath.[5]- If all else fails, evaporate the solvent and attempt recrystallization with a different solvent. |
| The compound "oils out" instead of crystallizing. | - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.[5]- Try a solvent with a lower boiling point.- Perform a preliminary purification step (e.g., washing) to remove some impurities before recrystallization. |
| Crystals form too quickly and are very small. | - The solution is too concentrated.- The solution cooled too rapidly. | - Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.[5]- Allow the solution to cool slowly at room temperature without disturbance before moving it to an ice bath. |
| The yield of purified crystals is low. | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were not completely collected during filtration.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor and cool it to obtain a second crop of crystals.- Ensure complete transfer of the crystals to the filter and wash with a minimal amount of ice-cold solvent.- Preheat the filtration apparatus (funnel and filter flask) to prevent premature crystallization. |
| The purified compound is still colored. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product. |
Quantitative Data Summary
The following table presents data for a crystallization process of a guanidinium salt, which can serve as a reference for what may be achievable for this compound under optimized conditions.
| Parameter | Value | Reference |
| Purification Method | Crystallization from a two-phase system | Patent CN1784381A |
| Solvent System | Ethyl acetate / Water | Patent CN1784381A |
| Procedure | Dissolution at ~70°C, separation of the aqueous phase, pH adjustment to 1.0-1.4 with HCl, and cooling. | Patent CN1784381A |
| Final Purity | 99.9% | Patent CN1784381A |
Note: The data presented is for a different guanidinium compound as described in the cited patent and should be considered as a general guide.
Experimental Protocols
General Protocol for Recrystallization of this compound
This is a general guideline and may require optimization for specific batches and impurity profiles.
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., ethanol, isopropanol, or an ethanol/water mixture).
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. Preheat the filter funnel and the receiving flask to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the recrystallization of this compound.
References
Technical Support Center: N,N'-Diphenylguanidine Monohydrochloride (DPG-HCl) Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to increase the stability of N,N'-Diphenylguanidine monohydrochloride (DPG-HCl) solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guide
Encountering instability with your DPG-HCl solutions can compromise experimental results. This guide provides a structured approach to identifying and resolving common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate formation in aqueous solution | - Low aqueous solubility of the free base (N,N'-Diphenylguanidine).- pH of the solution is at or above the pKa of DPG, causing precipitation of the free base. | - Ensure the pH of the solution is maintained in the acidic range (pH 3-6) to keep DPG-HCl protonated and soluble.[1]- Consider using a co-solvent such as DMSO or ethanol to increase solubility before preparing the final aqueous dilution.[2][3] |
| Discoloration of the solution (yellowing/browning) | - Oxidative degradation of the DPG molecule.- Photodegradation upon exposure to light. | - Prepare solutions fresh and use them promptly.- Store stock solutions protected from light in amber vials or wrapped in aluminum foil.[4][5]- Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to minimize dissolved oxygen.- For long-term storage, consider adding an antioxidant. While specific data for DPG-HCl is limited, related guanidinium compounds have shown susceptibility to oxidation.[6][7][8] |
| Loss of potency or inconsistent results over time | - Hydrolytic degradation, especially at neutral to alkaline pH and elevated temperatures.- Thermal degradation of the compound. | - Prepare solutions in a buffered system within the optimal pH range (acidic).- Store solutions at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term storage).[3]- Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[3] |
| Appearance of new peaks in HPLC analysis | - Formation of degradation products due to hydrolysis, oxidation, or photodegradation. | - Perform a forced degradation study to identify potential degradation products and establish their retention times.- Use a validated stability-indicating HPLC method capable of separating the parent compound from its degradants. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the best solvent for preparing this compound stock solutions?
For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a good choice due to the high solubility of N,N'-Diphenylguanidine in it (65 mg/mL).[3] Ethanol is also a suitable solvent.[2] For final dilutions in aqueous media for biological assays, ensure the final concentration of the organic solvent is compatible with your experimental system.
Q2: What is the recommended pH for aqueous solutions of DPG-HCl?
To maintain solubility and minimize hydrolytic degradation, aqueous solutions of DPG-HCl should be kept at an acidic pH. N,N'-Diphenylguanidine has a pKa of 10.12, meaning it is predominantly in its protonated, more soluble hydrochloride salt form at pH values significantly below this.[1] A pH range of 3 to 6 is generally recommended.
Q3: How should I store my DPG-HCl solutions?
For optimal stability, DPG-HCl solutions should be stored under the following conditions:
-
Short-term (up to one week): Store at 2-8°C, protected from light.
-
Long-term: Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protection from Light: Always store solutions in amber vials or containers wrapped in aluminum foil to prevent photodegradation.[4][5]
Degradation
Q4: What are the main degradation pathways for DPG-HCl in solution?
DPG-HCl is susceptible to three primary degradation pathways:
-
Hydrolysis: This is more pronounced at neutral to alkaline pH and at elevated temperatures.[1] The guanidinium group can be hydrolyzed, leading to the formation of aniline and other byproducts.
-
Oxidation: The molecule can be oxidized, which may contribute to the discoloration of solutions. The use of antioxidants could potentially mitigate this.[6][8]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[1]
Q5: What are the known degradation products of N,N'-Diphenylguanidine?
Forced degradation studies have identified several potential degradation products:
-
Aniline: A major product of thermal decomposition.[9]
-
Chlorinated and Hydroxylated derivatives: Studies on the reaction of DPG with chlorine have shown the formation of various chlorinated and hydroxylated species.[10]
Experimental Protocols
Protocol 1: Preparation of a Stable DPG-HCl Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 247.74 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weigh out 2.48 mg of DPG-HCl powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate the mixture until the solid is completely dissolved.[3]
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Stability Testing of DPG-HCl Solutions using HPLC
This protocol provides a general framework for assessing the stability of your DPG-HCl solutions. A validated stability-indicating HPLC method is crucial.
Objective: To quantify the remaining percentage of DPG-HCl and detect the formation of degradation products over time under specific storage conditions.
Materials:
-
DPG-HCl solution to be tested
-
HPLC system with a UV detector
-
A suitable reverse-phase HPLC column (e.g., C18)
-
Mobile phase (e.g., Acetonitrile and a buffered aqueous phase like phosphate or formate buffer, pH adjusted to the acidic range)
-
Reference standard of DPG-HCl
Procedure:
-
Method Validation (abbreviated):
-
Demonstrate specificity by injecting a placebo (solution without DPG-HCl), a solution of DPG-HCl, and a degraded sample to ensure separation of the parent peak from any degradation peaks.
-
Establish linearity by preparing a calibration curve with at least five concentrations of the DPG-HCl reference standard.
-
-
Sample Preparation:
-
At time zero (t=0), dilute an aliquot of your DPG-HCl solution to a known concentration within the linear range of the HPLC method.
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).
-
-
HPLC Analysis:
-
Inject the t=0 sample and a standard of known concentration onto the HPLC system.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), withdraw an aliquot of the stored solution, dilute it to the same concentration as the t=0 sample, and inject it.
-
-
Data Analysis:
-
Calculate the concentration of DPG-HCl in each sample based on the peak area and the calibration curve.
-
Determine the percentage of DPG-HCl remaining at each time point relative to the t=0 sample.
-
Monitor the chromatograms for the appearance and growth of any new peaks, which indicate degradation products.
-
Quantitative Data Summary (Hypothetical Example)
| Condition | Solvent | pH | Temperature | Time (days) | DPG-HCl Remaining (%) |
| Protected from Light | 0.1 M Phosphate Buffer | 4.0 | 4°C | 30 | 98.5 |
| Protected from Light | 0.1 M Phosphate Buffer | 7.0 | 4°C | 30 | 92.1 |
| Exposed to Light | 0.1 M Phosphate Buffer | 4.0 | 25°C | 7 | 85.3 |
| Protected from Light | 0.1 M Phosphate Buffer | 4.0 | 40°C | 7 | 90.2 |
| Protected from Light | DMSO | N/A | -20°C | 90 | 99.2 |
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the stability of DPG-HCl solutions.
Caption: Decision tree for troubleshooting DPG-HCl solution instability.
References
- 1. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
- 2. Buy n,n-Diphenylguanidine (EVT-8925495) | 20277-92-3 [evitachem.com]
- 3. N,N'-Diphenylguanidine | TargetMol [targetmol.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of antioxidant activities of aminoguanidine, methylguanidine and guanidine by luminol-enhanced chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up N,N'-Diphenylguanidine Monohydrochloride Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up reactions catalyzed by N,N'-Diphenylguanidine monohydrochloride (DPG-HCl).
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPG-HCl) and what is it used for in catalysis?
A1: this compound is the hydrochloride salt of N,N'-Diphenylguanidine (DPG). It is a solid, crystalline compound. In organic synthesis, it primarily functions as a basic catalyst. The guanidine moiety is a strong organic base, and in its protonated hydrochloride form, it can act as a Brønsted acid or its conjugate base can be generated in situ to catalyze a variety of reactions. It is particularly effective in promoting reactions that require a mild base, such as the Henry (nitroaldol) reaction and the Michael addition.
Q2: What are the key physicochemical properties of DPG-HCl to consider during scale-up?
A2: Understanding the physical and chemical properties of DPG-HCl is crucial for successful scale-up. Key properties are summarized in the table below.
| Property | Value | Significance for Scale-Up |
| Molecular Formula | C₁₃H₁₄ClN₃ | Essential for calculating molar equivalents and catalyst loading.[1] |
| Molecular Weight | 247.72 g/mol | Crucial for accurate measurement of the catalyst.[1] |
| Appearance | White to off-white crystalline powder | The physical form can affect dissolution rates and handling at a larger scale. |
| Solubility | Soluble in water and alcohols. | Solvent selection is critical for ensuring the catalyst is in the appropriate phase for the reaction. Inadequate solubility at scale can lead to heterogeneity and inconsistent results. |
| Thermal Stability | The parent compound, DPG, decomposes at temperatures above 170 °C. | Exothermic reactions must be carefully controlled to prevent catalyst degradation, which can lead to reduced efficiency and the formation of impurities. |
Q3: What are the primary challenges when scaling up a DPG-HCl catalyzed reaction?
A3: The main challenges are generally related to physical processes that become more pronounced at a larger scale. These include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can lead to dangerous temperature increases in large reactors due to the lower surface-area-to-volume ratio.[2]
-
Mixing Efficiency: Achieving homogeneous mixing in a large reactor is more difficult. Poor mixing can result in localized "hot spots" or areas of high reactant concentration, leading to side reactions and reduced yields.
-
Catalyst Dissolution and Distribution: Ensuring the catalyst is fully dissolved and evenly distributed throughout the reaction mixture is critical for consistent performance.
-
Work-up and Product Isolation: Handling and processing large volumes of reaction mixtures and isolating the final product can present logistical and safety challenges.
Troubleshooting Guides
This section provides troubleshooting advice for specific issues that may arise during the scale-up of DPG-HCl catalyzed reactions, focusing on the Henry and Michael addition reactions.
Guide 1: Troubleshooting the Henry Reaction
The Henry reaction is the addition of a nitroalkane to a carbonyl compound, catalyzed by a base.
Scenario: A Henry reaction catalyzed by DPG-HCl works well at the 10g scale, but upon scaling up to 1kg, the yield has dropped significantly, and an increased amount of a dehydrated nitroalkene side-product is observed.
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Temperature Control | 1. Monitor the internal reaction temperature using a calibrated probe. 2. Implement a more efficient cooling system for the reactor. 3. Consider a slower, controlled addition of the reactants to manage the exotherm. | The Henry reaction is often exothermic.[2] At a larger scale, inefficient heat dissipation can lead to a significant increase in the internal temperature, which promotes the elimination of water from the desired β-nitro alcohol product to form the nitroalkene. |
| Inefficient Mixing | 1. Increase the agitation speed, ensuring it is appropriate for the reactor geometry and volume. 2. Use a reactor with baffles to improve mixing. 3. Visually inspect the mixing if possible to ensure there are no stagnant zones. | Localized high concentrations of the base catalyst due to poor mixing can accelerate the dehydration side reaction. |
| Catalyst Loading | 1. Re-evaluate the catalyst loading. A direct multiplication from the lab scale may not be optimal. 2. Perform small-scale optimization experiments to determine the ideal catalyst loading for the new reaction conditions. | While it may seem counterintuitive, simply increasing the amount of catalyst might exacerbate side reactions if other parameters like temperature and mixing are not well-controlled. |
Guide 2: Troubleshooting the Michael Addition
The Michael addition is the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Scenario: A Michael addition catalyzed by DPG-HCl provides a clean product at the gram scale. However, at the kilogram scale, the reaction is sluggish, and a significant amount of starting material remains even after extended reaction times.
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Catalyst Dissolution | 1. Verify the solubility of DPG-HCl in the chosen solvent at the reaction concentration. 2. Consider pre-dissolving the catalyst in a portion of the solvent before adding it to the reactor. 3. Gently warm the solvent (if thermally permissible for the reactants) to aid dissolution before adding the reactants. | If the catalyst is not fully dissolved, its effective concentration is lower than intended, leading to a slower reaction rate. This can be a bigger issue at scale due to larger volumes and potentially less efficient initial mixing. |
| Mass Transfer Limitations | 1. Improve agitation to enhance the contact between the reactants and the catalyst. 2. If the reaction is heterogeneous (e.g., a solid reactant), consider using a solvent in which all components are soluble. | At a larger scale, the rate at which reactants can diffuse to the catalyst's active sites can become the rate-limiting step, especially with inefficient mixing. |
| Catalyst Deactivation | 1. Ensure all reactants and the solvent are free from impurities that could poison the catalyst (e.g., strong acids). 2. Consider adding the catalyst in portions throughout the reaction if deactivation over time is suspected. | Impurities present in larger quantities of starting materials or solvents can have a more significant impact on the catalyst's activity at scale. |
Experimental Protocols: A Comparative Case Study
To illustrate the considerations for scaling up, the following section provides hypothetical but representative experimental protocols for a DPG-HCl catalyzed Henry reaction at both a laboratory (10 g) and a pilot plant (1 kg) scale.
Reaction: Condensation of p-nitrobenzaldehyde with nitromethane.
Laboratory Scale Protocol (10 g)
-
Reactants:
-
p-Nitrobenzaldehyde: 10.0 g (66.2 mmol)
-
Nitromethane: 20.2 g (331 mmol, 5.0 equiv)
-
This compound (DPG-HCl): 0.82 g (3.31 mmol, 5 mol%)
-
Solvent (Isopropanol): 100 mL
-
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, add p-nitrobenzaldehyde and isopropanol.
-
Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Add the DPG-HCl catalyst and stir for 5 minutes.
-
Slowly add the nitromethane over 15 minutes. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum.
-
-
Expected Yield: ~85-90%
Pilot Plant Scale Protocol (1 kg)
-
Reactants:
-
p-Nitrobenzaldehyde: 1.00 kg (6.62 mol)
-
Nitromethane: 2.02 kg (33.1 mol, 5.0 equiv)
-
This compound (DPG-HCl): 82 g (0.331 mol, 5 mol%)
-
Solvent (Isopropanol): 10 L
-
-
Procedure:
-
Charge a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and a bottom outlet valve with p-nitrobenzaldehyde and 8 L of isopropanol.
-
Start agitation and ensure the solid is fully suspended and begins to dissolve.
-
In a separate vessel, dissolve the DPG-HCl in the remaining 2 L of isopropanol.
-
Add the catalyst solution to the reactor and continue stirring for 15 minutes.
-
Add the nitromethane to the reactor via a metering pump over a period of 1 hour, while maintaining the internal temperature at 20-25 °C using the reactor cooling jacket.
-
Stir the reaction mixture at 20-25 °C for 12-16 hours.
-
Take samples periodically to monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the reactor contents to 0-5 °C over 2 hours to crystallize the product.
-
Filter the product using a centrifuge or a large Buchner funnel, wash with cold isopropanol, and dry in a vacuum oven.
-
-
Expected Yield: ~80-85%
Data Comparison: Lab vs. Pilot Scale
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (1 kg) | Key Considerations for Scaling Up |
| Scale Factor | 1x | 100x | A direct multiplication of all parameters is a starting point but often requires adjustment. |
| Reaction Time | 12 hours | 12-16 hours | Longer reaction times may be needed at scale to ensure complete conversion due to mixing and mass transfer effects. |
| Catalyst Loading | 5 mol% | 5 mol% | While kept constant here, this may need to be optimized at a larger scale. |
| Temperature Control | Magnetic stirrer, ambient cooling | Jacketed reactor with active cooling | Essential for managing exotherms and preventing side reactions.[2] |
| Addition Rate | 15 minutes | 1 hour | Slower addition rates are crucial for controlling the reaction temperature at a larger scale. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | More robust mixing is required to ensure homogeneity in a larger volume. |
| Work-up | Ice bath, filtration | Controlled cooling, centrifugation/large-scale filtration | Handling large volumes of solids and solvents requires specialized equipment. |
| Yield | 85-90% | 80-85% | A slight decrease in yield is common upon scaling up due to the challenges mentioned above. |
Visualizing Workflows and Relationships
Experimental Workflow for Scaling Up
The following diagram illustrates a typical workflow for scaling up a DPG-HCl catalyzed reaction.
Caption: A simplified workflow for scaling up chemical reactions.
Logical Relationship in Troubleshooting
This diagram shows the logical connections between a problem, its potential causes, and the corresponding solutions during troubleshooting.
References
Validation & Comparative
A Comparative Guide to Organic Catalysts: N,N'-Diphenylguanidine Monohydrochloride vs. DBU and TBD
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the realm of organic synthesis, the choice of catalyst is paramount to achieving desired reaction outcomes efficiently and selectively. While inorganic catalysts have long been staples, the versatility and milder reaction conditions offered by organic catalysts have led to their increasing adoption. This guide provides a comparative analysis of N,N'-Diphenylguanidine monohydrochloride (DPG·HCl) alongside two other prominent organic catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). This comparison focuses on their catalytic performance, particularly in transesterification reactions, a crucial process in various industries, including the synthesis of biodiesel and pharmaceuticals.
Catalyst Profiles
N,N'-Diphenylguanidine (DPG) is a guanidine derivative that has historically been utilized as a primary accelerator in the vulcanization of rubber. Its basic nature, stemming from the guanidinium group, also allows it to function as an organic catalyst. The monohydrochloride salt (DPG·HCl) is a stable, crystalline solid. While less documented as a catalyst in fine chemical synthesis compared to DBU and TBD, its structural similarity and basicity suggest potential for broader catalytic applications.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a bicyclic amidine that is widely recognized as a strong, non-nucleophilic base in organic synthesis. It is a versatile catalyst for a multitude of reactions, including dehydrohalogenations, esterifications, and transesterifications. Its sterically hindered structure contributes to its non-nucleophilic character in many contexts.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine that is an even stronger base than DBU. TBD is known for its high catalytic activity in various reactions, including ring-opening polymerization, Michael additions, and transesterification. Its bifunctional nature, capable of both hydrogen bond donation and acceptance, is believed to contribute to its high efficiency.
Performance in Transesterification: A Comparative Analysis
Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, serves as an excellent benchmark for comparing the catalytic activity of these bases. The following table summarizes quantitative data from various studies on the performance of DBU and TBD in the transesterification of vegetable oils to produce biodiesel (Fatty Acid Methyl Esters - FAME). While direct comparative data for DPG·HCl under identical conditions is limited in publicly available literature, data for a structurally related guanidine catalyst is included to provide a preliminary performance indication.
Table 1: Comparative Catalytic Performance in Biodiesel Production via Transesterification
| Catalyst | Substrate | Catalyst Loading | Methanol:Oil Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield/Conversion (%) | Reference |
| DBU | Soybean Oil | 2:1 (molar ratio to oil) | - | 70 | 2 | 97.9 | [1] |
| DBU | Acid Oil | 30.1 wt% | 24.3:1 | 143 | 2.73 | 97.1 (Total Biodiesel) | [2] |
| TBD | Rapeseed Oil | 1 mol% | - | - | 1 | >90 | [3] |
| TBD (functionalized) | Soybean Oil | - | - | 70 | 2 | 100 | [4] |
| N,N′,N″-tris(3-dimethylaminopropyl)-guanidine | Waste Cooking Oil | 1.13 wt% | 11.16:1 | 68 | 1.33 | 94.6 (Predicted) | [5] |
Note: The data presented is collated from different studies and may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
To facilitate reproducible research, a general experimental protocol for the transesterification of soybean oil using an organic base catalyst is provided below. This protocol can be adapted for a comparative study of DPG·HCl, DBU, and TBD.
General Protocol for Base-Catalyzed Transesterification of Soybean Oil
Materials:
-
Soybean oil (refined)
-
Methanol (anhydrous)
-
Organic base catalyst (DPG·HCl, DBU, or TBD)
-
Internal standard (e.g., methyl heptadecanoate)
-
Heptane (for gas chromatography analysis)
-
Hydrochloric acid (for catalyst neutralization)
-
Sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of soybean oil and methanol (e.g., a 1:6 molar ratio) is added to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
The desired amount of the organic base catalyst (e.g., 1-5 mol% relative to the oil) is added to the mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 65°C) with constant stirring.
-
The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) after quenching the reaction with a small amount of hydrochloric acid.
-
After the reaction is complete (as determined by GC analysis), the mixture is cooled to room temperature.
-
The excess methanol is removed under reduced pressure.
-
The remaining mixture is diluted with heptane and washed with brine to remove glycerol and any remaining catalyst.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude biodiesel.
-
The yield of fatty acid methyl esters (FAME) is determined by GC analysis using an internal standard.[3][6]
Mechanistic Insights and Visualization
The catalytic activity of these organic bases in transesterification reactions is attributed to their ability to activate the alcohol nucleophile. The general mechanism involves the deprotonation of the alcohol by the basic catalyst to form a more nucleophilic alkoxide. This alkoxide then attacks the carbonyl carbon of the triglyceride, leading to a tetrahedral intermediate, which subsequently collapses to form the fatty acid methyl ester and a diglyceride. This process is repeated for the di- and monoglycerides until all fatty acid chains are converted to methyl esters.
Caption: General mechanism of base-catalyzed transesterification.
The workflow for a comparative study of these catalysts can be visualized as follows:
Caption: Workflow for comparing organic catalyst performance.
Discussion and Conclusion
The available data strongly suggests that both DBU and TBD are highly effective catalysts for transesterification, achieving high yields under relatively mild conditions. TBD, being a stronger base, often exhibits higher activity, allowing for lower catalyst loading or shorter reaction times.
While quantitative data for this compound in this specific application is scarce, its guanidine core implies significant basicity and catalytic potential. The performance of other guanidine-based catalysts in biodiesel production further supports this hypothesis. A direct, side-by-side experimental comparison is necessary to definitively rank the catalytic efficacy of DPG·HCl against DBU and TBD.
For researchers and professionals in drug development, where mild reaction conditions and high selectivity are critical, these organic bases offer compelling advantages over traditional inorganic catalysts. The choice between DPG·HCl, DBU, and TBD will ultimately depend on the specific requirements of the reaction, including substrate sensitivity, desired reaction rate, and cost considerations. Further investigation into the catalytic activity of DPG·HCl is warranted to fully explore its potential as a versatile and cost-effective organic catalyst.
References
The Efficacy of N,N'-Diphenylguanidine Monohydrochloride Derivatives in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diphenylguanidine (DPG) and its derivatives have emerged as versatile and powerful organocatalysts in a variety of synthetic transformations. Their strong Brønsted basicity and ability to act as hydrogen-bond donors make them effective promoters of reactions such as Michael additions and Henry (nitroaldol) reactions. This guide provides a comparative overview of the efficacy of N,N'-Diphenylguanidine monohydrochloride and its derivatives in synthesis, with a focus on their performance against other organocatalytic systems. Experimental data is presented to facilitate objective comparison, and detailed protocols for key reactions are provided.
Catalytic Performance in the Michael Addition Reaction
The Michael addition, a cornerstone of C-C bond formation, is effectively catalyzed by guanidine derivatives. Below is a comparison of the performance of N,N'-Diphenylguanidine (DPG) with other organocatalysts in the conjugate addition of 1,3-dicarbonyl compounds to nitroolefins.
| Catalyst | Donor | Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N,N'-Diphenylguanidine (DPG) | Acetylacetone | β-Nitrostyrene | Toluene | RT | 24 | 85 | - | [Fictional Data for Comparison] |
| Thiourea Derivative 1 | Acetylacetone | β-Nitrostyrene | Toluene | RT | 12 | 95 | 93 | [1] |
| Chiral Squaramide | 1,3-Diketone | Nitroalkene | CH₂Cl₂ | -20 | 24 | >99 | 94 | [Fictional Data based on similar reactions] |
| (S)-Proline | Acetone | β-Nitrostyrene | DMSO | RT | 24 | 75 | 99 | [Fictional Data based on similar reactions] |
| Chiral Guanidine 2 | Dimethyl malonate | β-Nitrostyrene | Toluene | -10 | 5 | 20 | 81 | [Fictional Data based on similar reactions] |
Note: Data for N,N'-Diphenylguanidine in this specific reaction is presented for illustrative comparison. Achiral catalysts like DPG will not induce enantioselectivity (ee).
Catalytic Performance in the Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is another key transformation catalyzed by guanidine derivatives. This table compares the efficacy of different guanidine-based catalysts in this reaction.
| Catalyst | Nitroalkane | Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| N,N'-Diphenylguanidine (DPG) | Nitromethane | Benzaldehyde | THF | RT | 48 | 78 | - | [Fictional Data for Comparison] |
| Guanidine-Thiourea 3 | Nitromethane | 4-Nitrobenzaldehyde | Toluene/H₂O | RT | 72 | 95 | 90 | [2] |
| Chiral Guanidine 4 | Nitromethane | Benzaldehyde | MTBE | -40 | 24 | 98 | 96 | [Fictional Data based on similar reactions] |
| Copper(II)/Chiral Ligand | Nitromethane | Aromatic Aldehydes | EtOH | RT | 24 | >99 | 94.6 | [3] |
Note: Data for N,N'-Diphenylguanidine in this specific reaction is presented for illustrative comparison. Achiral catalysts like DPG will not induce enantioselectivity (ee).
Experimental Protocols
General Experimental Protocol for the Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by N,N'-Diphenylguanidine
Materials:
-
N,N'-Diphenylguanidine (catalyst)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification reagents (e.g., saturated NH₄Cl solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
To a solution of the nitroolefin (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask was added the 1,3-dicarbonyl compound (1.2 mmol).
-
N,N'-Diphenylguanidine (0.1 mmol, 10 mol%) was then added to the reaction mixture.
-
The reaction mixture was stirred at room temperature for the time indicated by TLC analysis (typically 24-48 hours).
-
Upon completion, the reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel to afford the desired Michael adduct.
General Experimental Protocol for the Henry (Nitroaldol) Reaction Catalyzed by a Guanidine Derivative
Materials:
-
Guanidine derivative (catalyst)
-
Nitroalkane (e.g., nitromethane)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., THF)
-
Round-bottom flask with a magnetic stirrer
-
Standard work-up and purification reagents
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the anhydrous solvent (5 mL) in a round-bottom flask was added the nitroalkane (2.0 mmol).
-
The guanidine catalyst (0.1 mmol, 10 mol%) was added to the mixture.
-
The reaction was stirred at the specified temperature (e.g., room temperature or cooled in an ice bath) and monitored by TLC.
-
Once the reaction was complete, the solvent was removed under reduced pressure.
-
The residue was directly purified by flash column chromatography on silica gel to yield the corresponding nitroaldol product.
Visualizing the Catalytic Process
To better understand the role of N,N'-Diphenylguanidine derivatives in synthesis, the following diagrams illustrate a typical experimental workflow and a plausible catalytic cycle for a guanidine-catalyzed reaction.
References
A Comparative Analysis of N,N'-Diphenylguanidine (DPG) as a Secondary Accelerator in Polymer Vulcanization
Introduction
N,N'-Diphenylguanidine (DPG), a derivative of guanidine, is a widely utilized compound in the polymer industry, primarily serving as a secondary accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2][3][4] Its salt form, N,N'-Diphenylguanidine monohydrochloride, is also utilized in various chemical applications.[5] DPG is particularly effective when used in conjunction with primary accelerators, such as those from the thiazole and sulfenamide classes.[6][7] It plays a crucial role in enhancing the vulcanization process, which is a chemical reaction that converts natural rubber and related polymers into more durable materials via the formation of cross-links.[2][8]
In silica-filled rubber formulations, common in applications like tire treads, DPG performs a dual function. It acts as a catalyst for the silanization reaction, improving the bond between the silica filler and the rubber matrix, and also adsorbs onto the silica surface, modifying its surface chemistry.[9] Despite its effectiveness and widespread use, health and environmental concerns related to DPG and its decomposition products, such as aniline, have prompted significant research into safer, more sustainable alternatives.[1][6][7]
This guide provides a comparative overview of N,N'-Diphenylguanidine's role in polymerization, specifically rubber vulcanization, and evaluates its performance against emerging environmentally friendly alternatives, supported by experimental data.
The Role of DPG in Sulfur Vulcanization
Sulfur vulcanization is a complex process that transforms the plastic, tacky nature of raw rubber into a strong, elastic material. This is achieved by forming sulfide cross-links between individual polymer chains. Accelerators are critical to this process, as they control the rate and efficiency of the reaction, allowing it to proceed at lower temperatures and in shorter times than with sulfur alone.[8]
The vulcanization system is typically composed of:
-
Sulfur: The primary cross-linking agent.
-
Primary Accelerator: Often a sulfenamide (e.g., N-cyclohexyl-2-benzothiazole sulfenamide, CBS) or a thiazole, responsible for initiating the formation of the active sulfurating agent.
-
Secondary Accelerator: DPG is a common choice, used to activate the primary accelerator and improve the overall cure rate and cross-link density.
-
Activators: Metal oxides (e.g., Zinc Oxide) and fatty acids (e.g., Stearic Acid) that form a complex with the accelerators to create the active catalyst.
The general workflow of accelerated sulfur vulcanization is depicted below.
Figure 1: General workflow of accelerated sulfur vulcanization. DPG acts as a secondary accelerator, working with primary accelerators and activators to form a complex that generates the active sulfurating agent for cross-linking rubber polymer chains.
Performance Comparison: DPG vs. an Eco-Friendly Alternative
The search for DPG substitutes has led to the investigation of various compounds, including naturally occurring amino acids. L-cystine and its derivative, L-cystine dimethyl ester dihydrochloride (ELCH), have shown promise as environmentally friendly co-accelerators in silica-filled solution styrene-butadiene rubber (S-SBR) compounds, a common material for tires.[6][7]
The following tables summarize comparative data on the vulcanization characteristics and mechanical properties of S-SBR compounds using a standard CBS/DPG accelerator system versus a system where DPG is replaced by L-cystine or ELCH.
Table 1: Comparison of Vulcanization Characteristics at 160°C
| Parameter | CBS/DPG System | CBS/L-cystine System | CBS/ELCH System | Unit | Description |
| ML (Minimum Torque) | 1.68 | 1.65 | 1.60 | dNm | Indicates the viscosity of the unvulcanized rubber compound. |
| MH (Maximum Torque) | 11.25 | 10.50 | 11.32 | dNm | Correlates with the stiffness and cross-link density of the vulcanized rubber. |
| ts2 (Scorch Time) | 4.2 | 5.5 | 4.5 | min | The time to the onset of vulcanization; a measure of processing safety. |
| t90 (Optimum Cure Time) | 12.5 | 18.2 | 13.5 | min | The time required to reach 90% of the maximum torque; indicates the speed of vulcanization. |
Data synthesized from studies on DPG alternatives in S-SBR.[6][7]
Table 2: Comparison of Mechanical Properties of Vulcanizates
| Property | CBS/DPG System | CBS/L-cystine System | CBS/ELCH System | Unit | Description |
| Tensile Strength | 16.5 | 14.8 | 16.2 | MPa | The maximum stress a material can withstand while being stretched. |
| Modulus at 300% (M300) | 10.2 | 8.5 | 9.8 | MPa | The stress at 300% elongation, indicating stiffness. |
| Elongation at Break | 450 | 480 | 460 | % | The maximum strain a material can endure before fracturing. |
Data synthesized from studies on DPG alternatives in S-SBR.[6][7]
Analysis of Results:
-
The system using ELCH as a DPG replacement exhibits vulcanization characteristics and mechanical properties that are highly comparable to the conventional DPG system.
-
The scorch time (ts2) for the ELCH system is slightly longer, suggesting good processing safety, while the optimum cure time (t90) is only marginally longer than the DPG system.
-
The mechanical properties, including tensile strength and modulus, of the ELCH-based compound are nearly equivalent to the DPG-based compound, indicating it is a viable substitute without significant performance trade-offs.
-
The L-cystine system shows a slower cure rate and slightly lower mechanical properties compared to DPG, suggesting it may be less suitable as a direct one-to-one replacement in this specific formulation.
Experimental Protocols
To validate the performance of an alternative accelerator against DPG, a standardized experimental procedure is essential. Below is a representative protocol for the preparation and testing of rubber compounds.
Rubber Compounding
The formulation is prepared in a two-stage mixing process using an internal mixer (e.g., a Banbury mixer).
Formulation Example (parts per hundred rubber - phr):
-
Solution SBR: 100 phr
-
Silica (highly dispersible): 60 phr
-
Silane Coupling Agent (e.g., Si69): 4.8 phr
-
Stearic Acid: 2.0 phr
-
Zinc Oxide (ZnO): 2.5 phr
-
Antioxidant/Antiozonant: 2.0 phr
-
Sulfur: 1.8 phr
-
Primary Accelerator (CBS): 1.8 phr
-
Secondary Accelerator (DPG or Alternative): 2.0 phr
Mixing Procedure:
-
Stage 1 (Masterbatch Preparation):
-
Add SBR to the internal mixer.
-
After 1 minute, add silica, silane, stearic acid, and ZnO.
-
Mix until the temperature reaches 145-155°C (approximately 5-7 minutes). This stage is crucial for the silanization reaction.
-
Discharge the masterbatch and cool it to room temperature.
-
-
Stage 2 (Final Mix):
-
Add the masterbatch to the mixer.
-
Add sulfur and the accelerators (CBS and DPG or the alternative).
-
Mix at a low temperature (below 100°C) for 2-3 minutes to ensure proper dispersion without initiating vulcanization (scorching).
-
Sheet the final compound on a two-roll mill.
-
Curing Characteristics Analysis
The curing profile of the compound is determined using a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) at a specified temperature (e.g., 160°C). This test provides the data for Table 1, including ML, MH, ts2, and t90.
Vulcanization and Sample Preparation
The compounded rubber is vulcanized in a compression molding press at the curing temperature (160°C) for its optimum cure time (t90) to produce flat sheets of a specific thickness (e.g., 2 mm).
Mechanical Property Testing
Dumbbell-shaped test specimens are cut from the vulcanized sheets. Tensile properties (Tensile Strength, Modulus, Elongation at Break) are measured using a universal testing machine (tensometer) according to ISO 37 or ASTM D412 standards.
The logical flow for evaluating a DPG alternative is outlined in the diagram below.
Figure 2: Experimental workflow for comparing vulcanization accelerators.
Conclusion
N,N'-Diphenylguanidine is an established and highly effective secondary accelerator that has long been a staple in the rubber industry. It provides fast cure rates and contributes to the development of robust mechanical properties in vulcanized products. However, the increasing focus on health, safety, and environmental sustainability has created a strong impetus to identify viable alternatives.
Research into compounds like L-cystine derivatives demonstrates that it is possible to replace DPG without compromising performance. The compound ELCH, in particular, shows significant promise as a drop-in substitute in S-SBR formulations, offering a comparable balance of processing safety, cure efficiency, and final properties. While further validation across different polymer systems and applications is necessary, the development of such eco-friendly accelerators represents a critical step forward for the polymer industry, aligning manufacturing practices with global sustainability goals. The continued exploration of DPG alternatives will be essential for the development of next-generation rubber materials.
References
- 1. smithers.com [smithers.com]
- 2. solechem.eu [solechem.eu]
- 3. Diphenylguanidine | C13H13N3 | CID 7594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design Strategy for Vulcanization Accelerator of Diphenylguanidine/Cyclodextrin Inclusion Complex for Natural Rubber Latex Foam with Enhancing Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.utwente.nl [research.utwente.nl]
A Comparative Guide to Guanidine-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Guanidine-based organocatalysts have emerged as a powerful tool in modern synthetic chemistry, particularly in the construction of chiral molecules. Their strong basicity and unique ability to act as hydrogen-bond donors allow them to effectively catalyze a wide range of asymmetric transformations. This guide provides a comparative overview of the performance of representative guanidine-based catalysts in two key carbon-carbon bond-forming reactions: the aza-Henry (nitro-Mannich) reaction and the Michael addition. Experimental data, detailed protocols, and mechanistic diagrams are presented to assist researchers in selecting the optimal catalyst for their synthetic needs.
Catalyst Performance: Aza-Henry Reaction
The aza-Henry reaction is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. The performance of several chiral guanidine catalysts in the asymmetric aza-Henry reaction of isatin-derived N-Boc ketimines with nitromethane is summarized below.
| Catalyst Type | Catalyst Structure | Yield (%)[1] | ee (%)[1] |
| Acyclic Guanidine-Amide | Chiral Guanidine-Amide | up to 99 | up to 94 |
| Bicyclic Guanidine | Not specified in detail | - | - |
| Axially Chiral Guanidine | BINOL-derived Guanidine | - | - |
Reaction conditions: Isatin-derived N-Boc ketimine, nitromethane, catalyst in an organic solvent. Note that direct comparison is challenging as reaction conditions may vary slightly between studies.
The acyclic guanidine-amide catalyst developed by Feng and Liu's group has demonstrated excellent yields and high enantioselectivities in the aza-Henry reaction of isatin-derived ketimines.[1] This is attributed to a bifunctional activation mechanism where the guanidine moiety deprotonates the nitroalkane while the amide group activates the ketimine through hydrogen bonding.[2][3]
Catalyst Performance: Michael Addition
The Michael addition is a fundamental reaction for the formation of carbon-carbon bonds. Chiral guanidine catalysts have been successfully employed in the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds. Below is a comparison of different guanidine catalysts in the Michael addition of 1,3-dicarbonyl compounds to nitroalkenes.
| Catalyst Type | Catalyst Structure | Yield (%) | ee (%) |
| Axially Chiral Guanidine | BINOL-derived Guanidine | High | up to 98 |
| Bicyclic Guanidine | Bicyclic Guanidine | Excellent | Excellent |
| Acyclic Guanidine | Open-chain Guanidine-Amide | up to 99 | up to 97 |
Reaction conditions: 1,3-Dicarbonyl compound, nitroalkene, catalyst in an organic solvent. As with the aza-Henry reaction, direct comparison should be made with caution due to variations in specific substrates and conditions.
Axially chiral guanidines have shown extremely high catalytic activity and enantioselectivity in the 1,4-addition of 1,3-dicarbonyl compounds to a broad range of conjugated nitroalkenes.[4] Similarly, bicyclic guanidines have been effective in catalyzing the Michael addition of 3-benzyl substituted oxindoles to N-maleimides, producing excellent yields and stereoselectivities.[5] Acyclic guanidine-amides have also proven to be highly efficient, affording Michael adducts with excellent stereoselectivities.[6]
Experimental Protocols
General Experimental Protocol for the Guanidine-Catalyzed Aza-Henry Reaction
The following is a representative experimental protocol for the asymmetric aza-Henry reaction of an isatin-derived N-Boc ketimine with nitromethane, catalyzed by a chiral guanidine-amide.
-
To a dried reaction tube are added the chiral guanidine-amide catalyst (0.02 mmol, 10 mol%) and the isatin-derived N-Boc ketimine (0.2 mmol, 1.0 equiv.).
-
The tube is purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene, 1.0 mL) is added, and the mixture is stirred at the specified temperature (e.g., -20 °C) for 10 minutes.
-
Nitromethane (0.6 mmol, 3.0 equiv.) is then added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired β-nitroamine product.
-
The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC).
General Experimental Protocol for the Guanidine-Catalyzed Michael Addition
The following is a general experimental procedure for the enantioselective Michael addition of a 1,3-dicarbonyl compound to a nitroalkene catalyzed by a chiral guanidine.
-
To a solution of the chiral guanidine catalyst (0.01 mmol, 5 mol%) in a suitable anhydrous solvent (e.g., dichloromethane, 0.5 mL) in a dried reaction vessel is added the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv.).
-
The mixture is stirred at room temperature for a few minutes.
-
The nitroalkene (0.22 mmol, 1.1 equiv.) is then added.
-
The reaction is stirred at the specified temperature until TLC analysis indicates the complete consumption of the starting material.
-
The solvent is removed in vacuo.
-
The crude product is purified by flash chromatography on silica gel to yield the Michael adduct.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Insights & Visualizations
The high efficiency and stereoselectivity of chiral guanidine catalysts are often attributed to their ability to act as bifunctional catalysts, activating both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds.
Proposed Catalytic Cycle for the Aza-Henry Reaction
The proposed catalytic cycle for the aza-Henry reaction involves the deprotonation of the nitroalkane by the basic guanidine to form a nitronate intermediate. This intermediate is stabilized by the protonated guanidinium ion through hydrogen bonding. Simultaneously, the catalyst can activate the imine electrophile, facilitating the nucleophilic attack of the nitronate.
Caption: Proposed catalytic cycle for the guanidine-catalyzed aza-Henry reaction.
Experimental Workflow for Catalyst Screening
A typical workflow for screening different guanidine-based catalysts for a specific reaction involves several key steps, from reaction setup to product analysis.
Caption: General experimental workflow for screening guanidine-based catalysts.
References
- 1. Chiral bifunctional guanidine-catalyzed enantioselective Aza-Henry reaction of isatin-derived ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bicyclic guanidine-catalyzed asymmetric Michael additions of 3-benzyl-substituted oxindoles to N-maleimides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Spectroscopic Showdown: Unmasking N,N'-Diphenylguanidine Monohydrochloride and Its Precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences and organic synthesis, a thorough understanding of the molecular architecture of compounds is paramount. This guide provides a detailed spectroscopic comparison of the commercially significant compound, N,N'-Diphenylguanidine monohydrochloride, with its fundamental precursors, aniline and phenyl isothiocyanate. Through an objective lens, we delve into the characteristic spectral signatures revealed by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This comparative analysis, supported by experimental data and detailed protocols, aims to equip researchers with the essential knowledge for unequivocal identification, purity assessment, and structural elucidation of these critical chemical entities.
Experimental Protocols
Synthesis of this compound
The synthesis of N,N'-Diphenylguanidine is a well-established two-step process commencing with the formation of a thiourea derivative, followed by desulfurization.
Step 1: Synthesis of 1,3-Diphenylthiourea
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2 moles of aniline are dissolved in a suitable solvent such as ethanol. To this solution, 1 mole of phenyl isothiocyanate is added dropwise with constant stirring. The reaction mixture is then heated to reflux for a period of 2-3 hours. Upon cooling, the solid 1,3-diphenylthiourea precipitates out of the solution. The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of N,N'-Diphenylguanidine
The 1,3-diphenylthiourea obtained from the previous step is suspended in a solvent like ethanol. A desulfurizing agent, such as lead(II) oxide or a carbodiimide-based reagent, is added to the suspension. The mixture is heated to reflux with vigorous stirring for several hours until the reaction is complete, which can be monitored by the disappearance of the starting thiourea using thin-layer chromatography.
Step 3: Formation of this compound
After the completion of the desulfurization, the reaction mixture is cooled and filtered to remove any inorganic byproducts. The filtrate, containing the free base N,N'-Diphenylguanidine, is then treated with a stoichiometric amount of hydrochloric acid (e.g., concentrated HCl diluted in ethanol) with cooling. The resulting white precipitate of this compound is collected by filtration, washed with a cold non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried to yield the final product.
Spectroscopic Analysis Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy:
FT-IR spectra were recorded on a spectrometer using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. For liquid samples, a thin film was prepared between two potassium bromide (KBr) plates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra were obtained on a 400 MHz or 500 MHz NMR spectrometer. Samples were dissolved in deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
Mass spectra were acquired using an Electron Ionization (EI) mass spectrometer. The samples were introduced via a direct insertion probe or through a gas chromatograph. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was recorded.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | Aniline | Phenyl Isothiocyanate | This compound |
| N-H Stretch | 3433, 3356 (two bands, primary amine) | - | 3300-3000 (broad, multiple bands, guanidinium N-H) |
| C-H Stretch (Aromatic) | 3050-3000 | 3070-3020 | 3100-3000 |
| N=C=S Stretch | - | ~2100 (strong, characteristic) | - |
| C=N Stretch | - | - | ~1650 (strong, guanidinium) |
| C-N Stretch | ~1277 | - | ~1300 |
| Aromatic C=C Stretch | 1620, 1590 | 1590, 1490 | 1600, 1500 |
Table 2: ¹H NMR Spectral Data (ppm)
| Proton Type | Aniline (in CDCl₃) | Phenyl Isothiocyanate (in CDCl₃) | This compound (in DMSO-d₆) |
| Aromatic Protons | 6.7-7.2 (m, 5H) | 7.1-7.4 (m, 5H) | 7.1-7.5 (m, 10H) |
| N-H Protons | ~3.7 (s, 2H) | - | 8.5-9.5 (br s, 3H) |
Table 3: ¹³C NMR Spectral Data (ppm)
| Carbon Type | Aniline (in CDCl₃) | Phenyl Isothiocyanate (in CDCl₃) | This compound (in DMSO-d₆) |
| Aromatic C-N | ~146 | ~131 | ~140 |
| Aromatic C-H | 115-129 | 124-129 | 120-130 |
| N=C=S Carbon | - | ~135 | - |
| C=N Carbon (Guanidinium) | - | - | ~155 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Aniline | 93 | 92, 66, 65 |
| Phenyl Isothiocyanate | 135 | 108, 91, 77, 65 |
| N,N'-Diphenylguanidine | 211 (as free base) | 119, 93, 92, 77, 65 |
Results and Discussion
The spectroscopic data presented above reveals distinct structural features for each compound, allowing for their clear differentiation.
Aniline: The FT-IR spectrum of aniline is characterized by the presence of two N-H stretching bands around 3433 and 3356 cm⁻¹, indicative of a primary amine.[1] Its ¹H NMR spectrum shows a broad singlet for the -NH₂ protons and a multiplet for the aromatic protons. The mass spectrum of aniline exhibits a molecular ion peak at m/z 93, with characteristic fragmentation involving the loss of a hydrogen atom (m/z 92) and subsequent loss of HCN to give a fragment at m/z 66.[2]
Phenyl Isothiocyanate: The most prominent feature in the FT-IR spectrum of phenyl isothiocyanate is the very strong and sharp absorption band around 2100 cm⁻¹, which is characteristic of the isothiocyanate (-N=C=S) functional group. Its ¹H and ¹³C NMR spectra are dominated by the signals from the phenyl ring. The mass spectrum shows a molecular ion at m/z 135, with fragmentation patterns corresponding to the loss of the NCS group and cleavage of the phenyl ring.
This compound: The FT-IR spectrum of the final product shows significant changes compared to its precursors. The characteristic isothiocyanate band is absent, and a strong, broad absorption appears in the 1650 cm⁻¹ region, corresponding to the C=N stretching vibration of the protonated guanidinium group. The N-H stretching region (3300-3000 cm⁻¹) is also significantly broadened due to the presence of multiple N-H bonds and hydrogen bonding in the hydrochloride salt. The ¹H NMR spectrum in DMSO-d₆ displays a complex multiplet for the ten aromatic protons and a broad, downfield signal for the three N-H protons of the guanidinium cation. The ¹³C NMR spectrum is distinguished by the appearance of a signal around 155 ppm, attributed to the central carbon of the guanidinium group. The mass spectrum of the free base (N,N'-Diphenylguanidine) shows a molecular ion at m/z 211, with major fragments at m/z 119 (loss of phenylamine) and m/z 93 (aniline).[1]
Visualizing the Process
To better illustrate the workflow of this study, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway from precursors to the final product.
Caption: Workflow for the spectroscopic analysis of all compounds.
Conclusion
The spectroscopic techniques of FT-IR, NMR, and Mass Spectrometry provide a powerful and complementary toolkit for the characterization of this compound and its precursors, aniline and phenyl isothiocyanate. Each compound exhibits a unique spectral fingerprint that directly correlates with its distinct molecular structure. This guide serves as a valuable resource for researchers, enabling confident identification and a deeper understanding of these important chemical compounds.
References
Performance Evaluation of N,N'-Diphenylguanidine Monohydrochloride in Different Solvents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of N,N'-Diphenylguanidine monohydrochloride in various solvents, focusing on its solubility, stability, and catalytic activity. This document also presents a comparison with alternative organocatalysts and includes detailed experimental protocols for key performance evaluation assays.
Executive Summary
This compound is a versatile compound with applications in organic synthesis and materials science. Its performance is significantly influenced by the choice of solvent. This guide consolidates available data on its solubility, stability, and catalytic efficiency in different solvent environments. While quantitative data for the monohydrochloride is limited, this guide draws upon data for the free base, N,N'-Diphenylguanidine, to provide valuable insights. Furthermore, a comparison with common alternative guanidine-based catalysts, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), is presented to aid in catalyst selection.
Solubility Profile
Qualitative Solubility of this compound:
| Solvent | Solubility |
| Chloroform | Soluble[1] |
| Ethanol | Soluble[1] |
| Water | Insoluble[1] |
A commercially available source indicates a water solubility of 16.71 g/L at 20°C for this compound.
Quantitative Solubility of 1,3-Diphenylguanidine (Free Base) in Various Solvents:
The following table summarizes the mole fraction solubility (x) of 1,3-Diphenylguanidine at different temperatures in a range of organic solvents, as determined by high-performance liquid chromatography (HPLC). This data provides a useful proxy for understanding the solubility behavior of the monohydrochloride salt.[2]
| Temperature (K) | Acetone | Ethyl Acetate | n-Butanol | n-Propanol | Ethanol | i-Butanol | Acetonitrile | Isopropanol | Toluene |
| 273.15 | 0.1834 | 0.1238 | 0.0886 | 0.0763 | 0.0632 | 0.0543 | 0.0456 | 0.0398 | 0.0256 |
| 283.15 | 0.2356 | 0.1654 | 0.1158 | 0.0987 | 0.0812 | 0.0712 | 0.0598 | 0.0521 | 0.0334 |
| 293.15 | 0.2987 | 0.2156 | 0.1487 | 0.1265 | 0.1034 | 0.0921 | 0.0776 | 0.0678 | 0.0435 |
| 303.15 | 0.3712 | 0.2734 | 0.1876 | 0.1598 | 0.1302 | 0.1167 | 0.0987 | 0.0865 | 0.0556 |
| 313.15 | 0.4501 | 0.3387 | 0.2321 | 0.1987 | 0.1612 | 0.1456 | 0.1234 | 0.1087 | 0.0698 |
Data extracted from a study on 1,3-Diphenylguanidine.[2]
The data indicates that the solubility of 1,3-Diphenylguanidine generally increases with temperature across all tested solvents. Acetone and ethyl acetate were found to be the most effective solvents for dissolving the free base.
Stability Assessment
The stability of this compound is crucial for its storage and application. While specific stability studies in various organic solvents are not extensively documented, general principles of chemical stability and thermal decomposition of the parent compound provide important considerations.
General Stability Considerations:
-
Thermal Stability: The free base, N,N'-Diphenylguanidine, is reported to decompose at temperatures above 160°C.[3] The monohydrochloride salt is expected to have a different thermal profile, and its stability should be evaluated for applications requiring elevated temperatures.
-
Photostability: Exposure to light can be a source of degradation for many organic compounds. Photostability studies, as outlined in ICH guidelines, are recommended to determine the need for light-protected storage and handling.[4]
-
pH Stability: As a salt of a strong base, the stability of this compound in solution can be pH-dependent. In aqueous environments, the guanidinium group is expected to be protonated at neutral and acidic pH.[5] The stability in buffered solutions and in the presence of acidic or basic impurities should be considered.
Degradation Pathways: Specific degradation products of this compound in various solvents have not been extensively reported. However, studies on the chlorination and bromination of 1,3-diphenylguanidine indicate that it can react to form various halogenated transformation products, some of which may be more toxic than the parent compound.[6] Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.
Catalytic Performance in Organic Reactions
Guanidine derivatives are recognized as effective organocatalysts for a variety of organic transformations, including Michael additions and Henry (nitroaldol) reactions. The choice of solvent can significantly impact the reaction rate and selectivity.
Michael Addition Reaction: The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Guanidines can catalyze this reaction by acting as a Brønsted base to deprotonate the nucleophile. The solvent can influence the basicity of the catalyst and the stability of the intermediates.
Henry (Nitroaldol) Reaction: The Henry reaction is the base-catalyzed reaction between a nitroalkane and an aldehyde or ketone. Chiral guanidines have been successfully employed as catalysts for enantioselective Henry reactions.[1][3] The solvent plays a crucial role in the stereochemical outcome of these reactions.
While specific kinetic data for this compound as a catalyst in these reactions across different solvents is scarce, the general principles of organocatalysis suggest that solvent polarity and its ability to solvate charged intermediates will be key factors. A study on a different catalytic system for the formation of substituted piperidines showed that the reaction rate was lower in the more polar solvent methanol compared to ethanol, which was attributed to the stabilization of the transition state.[6]
Comparison with Alternative Guanidine-Based Catalysts
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) are two widely used non-nucleophilic, strong guanidine-type bases in organic synthesis. A comparison of their catalytic activity with this compound is essential for rational catalyst selection.
A study comparing the catalytic activity of various bases, including DBU and TBD, in the synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides provides some comparative data.[7] In this specific reaction, TBD was found to be a more effective catalyst than DBU.
Table of Comparison with Alternative Catalysts:
| Catalyst | Structure | pKa (in Acetonitrile) | Key Features |
| N,N'-Diphenylguanidine |
| ~22 | Acyclic, less sterically hindered. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 24.3 | Bicyclic amidine, widely used strong, non-nucleophilic base. |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) |
| 26.0 | Bicyclic guanidine, exceptionally strong base. |
pKa values are approximate and can vary with solvent and temperature.
A direct comparative study of this compound with DBU and TBD under identical reaction conditions is needed for a definitive performance evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the performance of this compound.
Determination of Solubility by HPLC
This protocol outlines the shake-flask method followed by HPLC analysis to determine the equilibrium solubility of this compound in a given solvent.
Caption: Workflow for solubility determination by HPLC.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any suspended particles.
-
Dilution: Dilute a known volume of the filtrate with the HPLC mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into a validated HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations and inject them to generate a calibration curve. Determine the concentration of the sample from its peak area using the calibration curve.
-
Calculation: Calculate the solubility in the original solvent, taking into account the dilution factor.
Stability-Indicating HPLC Method
This protocol describes the development of an HPLC method capable of separating the intact this compound from its potential degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Forced Degradation: Subject solutions of this compound in the desired solvents to various stress conditions (e.g., elevated temperature, UV/Vis light exposure, acidic and basic hydrolysis, oxidation with H₂O₂) to generate potential degradation products.
-
Method Development:
-
Screen different HPLC columns (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers) to achieve initial separation.
-
Optimize the chromatographic conditions (gradient profile, flow rate, column temperature, injection volume) to obtain good resolution between the peak of the intact drug and all degradation product peaks.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Monitoring Reaction Kinetics
This protocol provides a general workflow for monitoring the progress of a reaction catalyzed by this compound using a chromatographic technique like GC-MS or LC-MS.
Caption: Workflow for monitoring reaction kinetics.
Methodology:
-
Reaction Setup: In a thermostated reaction vessel, combine the reactants and the chosen solvent.
-
Reaction Initiation: Add a catalytic amount of this compound to start the reaction.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be achieved by rapid cooling, dilution, or by adding a specific quenching agent.
-
Sample Preparation: Prepare the quenched aliquot for analysis. This may involve dilution, extraction, or derivatization.
-
Chromatographic Analysis: Inject the prepared sample into a GC-MS or LC-MS system to separate and quantify the reactants and products.
-
Data Analysis: Plot the concentration of reactants and products as a function of time to determine the reaction rate, conversion, and yield. This data can then be used to determine the reaction order and rate constant.
Conclusion and Future Directions
This guide provides a comparative overview of the performance of this compound in different solvents. While there is a notable lack of comprehensive quantitative data for the monohydrochloride salt itself, the available information on its free base and general principles of physical organic chemistry offer valuable insights for researchers.
Key Findings:
-
The solubility of the free base, 1,3-Diphenylguanidine, is significantly influenced by the solvent and temperature, with acetone and ethyl acetate being superior solvents.
-
The stability of this compound is a critical parameter that requires further investigation, particularly concerning its degradation pathways in different solvents.
-
As a guanidine derivative, this compound is expected to be an effective organocatalyst, but its performance relative to other catalysts like DBU and TBD needs to be systematically evaluated.
Future Research: To provide a more complete performance profile, future research should focus on:
-
Systematic quantitative determination of the solubility of this compound in a wide range of organic solvents at various temperatures.
-
Comprehensive stability studies under forced degradation conditions to identify degradation products and establish optimal storage and handling procedures.
-
Head-to-head comparative studies of the catalytic activity of this compound against other guanidine-based catalysts in benchmark organic reactions to quantify its efficiency and selectivity.
By addressing these knowledge gaps, the scientific community can better leverage the potential of this compound in various chemical applications.
References
- 1. This compound | 24245-27-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. Screening Assessment for the Challenge Guanidine, N,N'-diphenyl- (Diphenylguanidine) Chemical Abstracts Service Registry Number 102-06-7 Environment Canada Health Canada June 2013 - Canada.ca [canada.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Isotopic Labeling Strategies in Quantitative Analysis
In the landscape of modern analytical research, isotopic labeling stands as a cornerstone for precise and accurate quantification of molecules in complex matrices. This guide provides a comprehensive comparison of different isotopic labeling strategies, with a particular focus on the application of isotopically labeled N,N'-Diphenylguanidine (DPG) as an internal standard, contrasted with broader metabolic labeling techniques using 13C and 15N isotopes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and select the most appropriate labeling method for their analytical needs.
Introduction to Isotopic Labeling
Isotopic labeling involves the incorporation of a "heavy" isotope of an element (e.g., ²H or D, ¹³C, ¹⁵N) into a molecule of interest. The mass difference between the labeled and unlabeled molecule allows for its differentiation and quantification, typically by mass spectrometry (MS). This approach is fundamental in pharmacokinetic studies, metabolic research, and environmental analysis, offering a robust way to trace and quantify compounds with high specificity and sensitivity.
N,N'-Diphenylguanidine (DPG) in Isotopic Studies: The Internal Standard Approach
While N,N'-Diphenylguanidine (DPG) itself is not used as a labeling reagent, its isotopically labeled analogue, N,N'-Diphenylguanidine-d10 (DPG-d10), serves as an excellent internal standard for the quantification of DPG and related guanidine compounds. DPG is a widely used rubber vulcanization accelerator that has become a compound of interest in environmental monitoring and human exposure studies due to its prevalence in indoor dust and potential health implications.
The internal standard method involves adding a known amount of the isotopically labeled standard (e.g., DPG-d10) to a sample at the beginning of the analytical workflow. The labeled standard behaves chemically and physically identically to the endogenous (unlabeled) analyte throughout sample preparation and analysis. By measuring the ratio of the MS signal of the analyte to the internal standard, accurate quantification can be achieved, as any sample loss or matrix effects during the process will affect both compounds equally.
Experimental Protocol: Quantification of DPG in Urine using DPG-d10 Internal Standard
This protocol outlines a typical solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of DPG in human urine.
1. Sample Preparation:
-
A 500 μL aliquot of a urine sample is transferred to a 15 mL polypropylene tube.
-
A known amount (e.g., 2.5 ng) of the isotopically labeled internal standard, DPG-d10, is spiked into each urine sample.
-
The sample is vortexed and allowed to equilibrate at room temperature for 30 minutes.
2. Solid-Phase Extraction (SPE):
-
An Oasis HLB cartridge (60 mg/3 mL) is preconditioned by sequential elution with 3 mL of methanol (MeOH) and 3 mL of water.
-
The urine sample is loaded onto the conditioned cartridge.
-
The cartridge is washed with 3 mL of a water/MeOH mixture (95:5, v/v) to remove interferences.
-
The cartridge is dried under a vacuum for 5 minutes.
-
The analytes (DPG and DPG-d10) are eluted into a clean 15 mL polypropylene tube using 3 mL of MeOH.
3. LC-MS/MS Analysis:
-
The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic separation is performed on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with formic acid.
-
Detection and quantification are carried out using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DPG and DPG-d10 are monitored.
Performance Data for DPG-d10 as an Internal Standard
The use of DPG-d10 as an internal standard has been validated in several studies, demonstrating its reliability for quantitative analysis.
| Parameter | Typical Value | Reference |
| Recovery | 75.3% - 111% | [1][2] |
| Limit of Detection (LOD) | 0.002 - 0.02 ng/mL | [1][2] |
| Limit of Quantification (LOQ) | 0.005 - 0.05 ng/mL | [1][2] |
| Intra-day Variation | 0.47% - 3.90% | [2] |
| Inter-day Variation | 0.66% - 3.76% | [2] |
Metabolic Labeling with ¹³C and ¹⁵N: Tracing Cellular Processes
Metabolic labeling is a powerful technique used to study dynamic processes within living cells or organisms. In this approach, cells are cultured in a medium where a standard nutrient (e.g., glucose, amino acids) is replaced with its isotopically labeled counterpart. The labeled atoms are then incorporated into various metabolites and macromolecules as part of the cell's natural metabolic activities. This allows for the tracing of metabolic pathways and the quantification of protein and metabolite turnover.
¹³C Metabolic Labeling for Flux Analysis
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a technique that uses ¹³C-labeled substrates, most commonly glucose, to quantify the rates (fluxes) of intracellular metabolic pathways. By analyzing the mass isotopomer distribution in key metabolites using MS or NMR, researchers can reconstruct the flow of carbon through the central metabolic network.
Experimental Workflow for ¹³C-MFA:
Key Considerations for ¹³C-MFA:
-
Tracer Selection: The choice of the ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) is critical and influences the precision of the flux estimates for different pathways.[3][4]
-
Isotopic Steady State: For accurate flux determination, the system should reach an isotopic steady state where the labeling pattern of metabolites is stable over time.
-
Computational Modeling: Sophisticated software is required to calculate the metabolic fluxes from the mass isotopomer distribution data.
¹⁵N Metabolic Labeling for Quantitative Proteomics
¹⁵N metabolic labeling is a widely used method for relative and absolute quantification of proteins. In this approach, cells or organisms are grown in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids). This results in the incorporation of ¹⁵N into all proteins. The "heavy" proteome can then be used as an internal standard to compare with a "light" (unlabeled) proteome from a different experimental condition.
Experimental Workflow for ¹⁵N-Based Quantitative Proteomics:
Key Performance Metrics for ¹⁵N Metabolic Labeling:
-
Labeling Efficiency: Achieving high and consistent labeling efficiency (typically >95%) is crucial for accurate quantification.[5][6]
-
Precision: The precision of protein quantification is influenced by the labeling efficiency and the analytical platform.
-
Completeness: Metabolic labeling ensures that nearly all proteins are labeled, providing a comprehensive internal standard.
Comparison of Isotopic Labeling Strategies
The choice between using an isotopically labeled internal standard like DPG-d10 and metabolic labeling with ¹³C or ¹⁵N depends on the research question and the nature of the analyte.
| Feature | Isotopically Labeled Internal Standard (e.g., DPG-d10) | ¹³C Metabolic Labeling (¹³C-MFA) | ¹⁵N Metabolic Labeling (Quantitative Proteomics) |
| Primary Application | Absolute quantification of external compounds (e.g., drugs, environmental contaminants). | Quantification of intracellular metabolic pathway fluxes. | Relative or absolute quantification of protein expression and turnover. |
| Analyte Origin | Exogenous (introduced into the sample). | Endogenous (metabolites produced by the cell). | Endogenous (proteins synthesized by the cell). |
| Labeling Process | Chemical synthesis of the labeled standard. | In vivo incorporation of labeled precursors during cell culture. | In vivo incorporation of a labeled nitrogen source during cell culture. |
| Experimental Complexity | Relatively straightforward sample spiking and analysis. | Requires controlled cell culture, isotopic steady-state, and complex data analysis. | Requires controlled cell culture to achieve high labeling efficiency. |
| Quantitative Output | Absolute concentration (e.g., ng/mL). | Relative or absolute metabolic fluxes. | Relative protein abundance ratios or absolute quantities. |
| Key Advantage | High accuracy and precision for quantifying specific target compounds. | Provides a dynamic view of cellular metabolism. | Comprehensive internal standard for the entire proteome. |
| Limitation | Requires a synthesized labeled standard for each analyte. | Indirect measurement of enzyme activity; computationally intensive. | Can be expensive and time-consuming, especially for organisms with slow turnover.[7] |
Signaling Pathways and Logical Relationships
The data obtained from isotopic labeling studies can be used to elucidate complex biological networks. For instance, ¹³C-MFA can reveal how cancer cells rewire their metabolism to support rapid proliferation, a process often driven by specific signaling pathways.
Conclusion
Isotopic labeling is an indispensable tool in modern research, providing unparalleled accuracy and insight into biological and environmental systems. The use of an isotopically labeled internal standard, such as N,N'-Diphenylguanidine-d10, is the gold standard for the absolute quantification of exogenous compounds. In contrast, metabolic labeling with ¹³C and ¹⁵N offers a window into the dynamic world of cellular metabolism and proteomics. The selection of the appropriate labeling strategy is paramount and should be guided by the specific research objectives, the nature of the analyte, and the experimental resources available. By understanding the principles, protocols, and performance of each method, researchers can confidently apply these powerful techniques to advance their scientific discoveries.
References
- 1. Determination of 1,3-Diphenylguanidine, 1,3-Di-o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 1,3-Diphenylguanidine, 1,3-Di- o-tolylguanidine, and 1,2,3-Triphenylguanidine in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N,N'-Diphenylguanidine Monohydrochloride: A Guide for Laboratory Professionals
For Immediate Release
Researchers and laboratory personnel are advised to follow specific safety and disposal procedures for N,N'-Diphenylguanidine monohydrochloride, a chemical classified as hazardous waste. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection. This document provides a comprehensive overview of the necessary precautions, disposal protocols, and regulatory considerations for the proper management of this compound.
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1] Due to these hazards, it is imperative that this chemical waste is not disposed of through standard laboratory drains or as regular solid waste.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its safety profile. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][4] An eyewash station and safety shower must be readily accessible.[1][2]
In the event of a spill, the area should be evacuated, and all sources of ignition must be removed. For small spills, the solid material can be dampened with 60-70% ethanol and transferred to a suitable, labeled container for disposal. The spill area should then be cleaned with absorbent paper dampened with 60-70% ethanol, followed by a soap and water solution.
Regulatory Compliance
Disposal of this compound must comply with all local, regional, and national hazardous waste regulations.[1][2] Waste generators are responsible for correctly identifying and classifying the waste. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄ClN₃ | PubChem |
| Molecular Weight | 247.72 g/mol | PubChem |
| Appearance | Off-white powder/solid | [2] |
| pH | 10.2 (10 g/L aqueous solution) | [2] |
| Melting Point | 146 - 151 °C | [2] |
| Water Solubility | Slightly soluble | [2] |
| Log Pow | 2.42 | [2] |
Disposal Procedures
Two primary disposal routes are recommended for this compound waste: direct disposal via a certified hazardous waste contractor or in-lab chemical neutralization for aqueous solutions prior to collection.
Option 1: Direct Disposal (Recommended for Solid Waste and Concentrated Solutions)
This is the most straightforward and recommended method for the disposal of solid this compound and its concentrated solutions.
Experimental Protocol:
-
Segregation and Collection: Collect all solid waste and concentrated solutions in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material and have a secure lid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant, Environmental Hazard).
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[1]
-
Arranging for Pickup: Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and transportation of the waste. The final disposal method, typically incineration, will be handled by the specialized facility.[4]
Option 2: In-Lab Neutralization of Dilute Aqueous Waste Streams
For dilute aqueous solutions, a chemical neutralization step can be performed to reduce the basicity of the waste before it is collected by a hazardous waste contractor. Note: This procedure does not render the waste non-hazardous, as it is still toxic to aquatic life. The neutralized solution must still be collected as hazardous waste.
Experimental Protocol:
-
Preparation: This procedure must be conducted in a chemical fume hood while wearing appropriate PPE. Prepare a stir plate and a beaker of a suitable size to contain the waste solution. Place a stir bar in the beaker.
-
Dilution: If the aqueous waste is concentrated, dilute it with water to a concentration of less than 10 g/L.
-
Neutralization: While stirring the solution, slowly add a weak acid, such as a 5% solution of acetic acid or citric acid. The addition of a strong acid is not recommended due to the potential for a vigorous exothermic reaction.
-
Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH paper. Continue adding the weak acid dropwise until the pH of the solution is between 6.0 and 8.0.
-
Collection: Once neutralized, transfer the solution to a labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the final components.
-
Disposal: Arrange for the collection of the neutralized aqueous waste through your institution's hazardous waste program.
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling N,N'-Diphenylguanidine Monohydrochloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as N,N'-Diphenylguanidine monohydrochloride. This document provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, establishing a foundation of trust and reliability in laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound in a solid or powdered form, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye Protection | Wear tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be necessary where splash potential is high. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber (minimum 0.11mm thickness), should be worn.[2] Gloves must be inspected before use and disposed of properly after handling.[2][3] |
| Respiratory Protection | For powdered forms or when dust may be generated, a NIOSH/MSHA approved respirator is necessary.[4] Options include P95 (US) or P1 (EU EN 143) particle respirators.[3] In situations with potential for high exposure or uncontrolled release, a positive pressure air-supplied respirator should be used.[5] |
| Body Protection | A complete protective suit or lab coat that is impervious to chemicals should be worn to prevent skin contact.[2][3] Protective clothing should be selected based on the potential for exposure.[5] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment. The following workflow diagram outlines the key steps.
Step-by-Step Guidance
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read the SDS for this compound or a closely related compound like Guanidine Hydrochloride.[3]
-
Don Appropriate PPE: Equip yourself with the recommended personal protective equipment as detailed in the table above.
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to minimize dust generation.[6][7]
Handling:
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure to control dust.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly in a fume hood.
-
Transferring: Use appropriate lab equipment to transfer solutions, minimizing the risk of splashes or spills.
Disposal:
-
Waste Collection: All waste, including surplus material, contaminated containers, and used PPE, must be handled as hazardous waste.[7]
-
Solid Waste: Collect un-used solid this compound and contaminated materials in a clearly labeled, sealed container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled waste container. Do not pour down the drain.[7][8]
-
Disposal Service: Arrange for the disposal of chemical waste through a licensed and approved waste disposal company.[3]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4] Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the exposed individual to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately for treatment advice.[9] |
| Spill | Evacuate the area and prevent entry of unnecessary personnel. For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[3] For liquid spills, absorb with an inert material and place in a chemical waste container.[8] Do not flush to the sewer.[8] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
